molecular formula C19H22N2O B1665959 Amedalin CAS No. 22136-26-1

Amedalin

货号: B1665959
CAS 编号: 22136-26-1
分子量: 294.4 g/mol
InChI 键: HBGWAZBZXJBYQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amedalin is a selective norepinephrine reuptake inhibitor developed in the 1970s. It has no significant effect on reuptake of serotonin and dopamine and no antihistamine or anticholinergic properties. This drug was never marketed.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15/h3-7,9-12,20H,8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGWAZBZXJBYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865034
Record name Amedalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22136-26-1
Record name 1,3-Dihydro-3-methyl-3-[3-(methylamino)propyl]-1-phenyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22136-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amedalin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amedalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMEDALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OWK6X9N16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amedalin's Action in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amedalin (UK-3540-1) is a selective norepinephrine reuptake inhibitor (NRI) synthesized in the early 1970s.[1] Although it was never brought to market, its targeted mechanism of action provides a valuable case study in the development of antidepressant pharmacology. This document provides a comprehensive overview of this compound's mechanism of action at the neuronal level, including its effects on monoamine transporters, the resultant downstream signaling cascades, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

This compound's primary pharmacological effect is the blockade of the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition leads to an increased concentration and prolonged duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Quantitative Analysis of Transporter Inhibition

Studies conducted on synaptosomal preparations from rat brain tissue have quantified the inhibitory potency of this compound on the reuptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT). The half-maximal inhibitory concentrations (IC50) from these foundational studies are summarized below.

CompoundNorepinephrine (NE) IC50 (μM)Dopamine (DA) IC50 (μM)Serotonin (5-HT) IC50 (μM)Reference
This compound0.048>1001.3Koe, B. K. (1976)
Daledalin0.0387.80.52Koe, B. K. (1976)

Data from Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661.

The data clearly demonstrates this compound's high potency and selectivity for the norepinephrine transporter over the dopamine and serotonin transporters. Its close analog, Daledalin, exhibits a similar profile with slightly higher potency for all three transporters.

Impact on Neuronal Signaling Pathways

The inhibition of norepinephrine reuptake by this compound initiates a cascade of downstream signaling events within the postsynaptic neuron. The elevated levels of norepinephrine in the synapse lead to increased activation of adrenergic receptors, primarily α and β subtypes, on the postsynaptic membrane.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibition NE_synapse->NET Adrenergic_Receptor Adrenergic Receptor (α, β) NE_synapse->Adrenergic_Receptor Binding G_Protein G-Protein Adrenergic_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Modulation

This compound's primary action and downstream signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and similar norepinephrine reuptake inhibitors.

Radioligand Binding Assay for Norepinephrine Transporter

This assay determines the binding affinity of a compound for the norepinephrine transporter.

  • Materials:

    • Cell membranes prepared from cells expressing the norepinephrine transporter (e.g., HEK293-hNET cells).

    • Radioligand: [3H]nisoxetine or a similar selective NET ligand.

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a known NET inhibitor (e.g., desipramine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound (this compound).

    • In a parallel set of tubes, incubate the membranes with the radioligand and the non-specific binding control.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound.

Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and this compound Solutions Start->Prepare_Reagents Incubate Incubate Membranes with Radioligand and this compound Prepare_Reagents->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity Wash->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Workflow for NET radioligand binding assay.
In Vitro Norepinephrine Reuptake Assay

This assay measures the functional inhibition of norepinephrine uptake into neuronal cells or synaptosomes.

  • Materials:

    • Synaptosomes (nerve terminals) isolated from rat brain tissue (e.g., hypothalamus or cortex) or neuronal cell lines endogenously expressing NET.

    • Radiolabeled norepinephrine ([3H]NE).

    • Test compound: this compound.

    • Assay buffer (e.g., Krebs-Ringer buffer).

    • Scintillation fluid.

  • Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

    • Initiate the uptake by adding [3H]NE.

    • Incubate for a short period at 37°C to allow for active transport.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Lyse the synaptosomes or cells on the filters.

    • Add scintillation fluid to the lysate.

    • Quantify the radioactivity, which represents the amount of [3H]NE taken up.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition of [3H]NE uptake against the log concentration of this compound.

Start Start Prepare_Synaptosomes Prepare Synaptosomes and this compound Solutions Start->Prepare_Synaptosomes Pre_Incubate Pre-incubate Synaptosomes with this compound Prepare_Synaptosomes->Pre_Incubate Add_NE Add [3H]Norepinephrine to Initiate Uptake Pre_Incubate->Add_NE Incubate_37C Incubate at 37°C Add_NE->Incubate_37C Terminate_Uptake Terminate Uptake by Filtration and Washing Incubate_37C->Terminate_Uptake Lyse_and_Count Lyse Synaptosomes and Quantify Radioactivity Terminate_Uptake->Lyse_and_Count Analyze Calculate IC50 Lyse_and_Count->Analyze End End Analyze->End

Workflow for in vitro norepinephrine reuptake assay.

Clinical Development and Outlook

This compound was synthesized and evaluated in the early 1970s as a potential antidepressant. However, it was never marketed, and there is no publicly available information regarding its progression through clinical trials. The reasons for the discontinuation of its development are not well-documented.

Conclusion

This compound serves as a classic example of a selective norepinephrine reuptake inhibitor. Its high affinity and selectivity for the norepinephrine transporter, as determined by in vitro binding and reuptake assays, define its core mechanism of action. By increasing the synaptic concentration of norepinephrine, this compound would be expected to enhance noradrenergic signaling in neuronal circuits relevant to mood and cognition. While its clinical development was halted, the study of this compound and its analogs has contributed to the foundational understanding of monoamine transporter pharmacology and the development of subsequent generations of antidepressant medications.

References

An In-depth Technical Guide to the Synthesis and Purification of Amedalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amedalin, also known by its developmental code UK-3540-1, is a selective norepinephrine reuptake inhibitor (NRI) synthesized in the early 1970s.[1][2] With the IUPAC name 3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one, it belongs to the N-phenyl-2-indolinone class of compounds.[3] Although investigated for its potential as an antidepressant, this compound was never brought to market.[1][2] Its mechanism of action is characterized by a selective inhibition of norepinephrine reuptake with negligible effects on serotonin and dopamine reuptake, and it lacks significant antihistaminic or anticholinergic properties.[1]

This technical guide provides a comprehensive overview of the available information on the synthesis and purification of this compound, with a focus on its chemical properties and a generalized synthesis pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its synthesis, handling, and characterization.

PropertyValueSource
IUPAC Name 3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one[3]
Molecular Formula C₁₉H₂₂N₂O[3]
Molecular Weight 294.4 g/mol [3]
CAS Number 22136-26-1[1]
Appearance White crystalline powder (for hydrochloride salt)[4]
Melting Point Approximately 152 °C (for hydrochloride salt)[4]
Solubility The hydrochloride salt is soluble in water and organic solvents like dichloromethane.[4]

This compound Synthesis: A Generalized Approach

The primary literature detailing the original synthesis of this compound is the 1972 paper by A. Cañas-Rodriguez and P. R. Leeming in the Journal of Medicinal Chemistry. Unfortunately, the full text of this seminal work, which would contain detailed experimental protocols and quantitative data, is not publicly available through open-access channels. The synthesis is generally described as involving cyclization reactions to form the core indole structure.[4]

Based on the chemical structure of this compound and general knowledge of organic synthesis, a plausible synthetic route can be conceptualized. The following workflow represents a generalized approach to the synthesis of N-phenyl-2-indolinones, the class of compounds to which this compound belongs.

Amedalin_Synthesis_Workflow cluster_0 Preparation of Precursors cluster_1 Core Synthesis cluster_2 Purification cluster_3 Final Product Start Starting Materials: - 1-Phenyl-2-oxindole - 3-chloropropylamine derivative - Methylating agent Alkylation Alkylation of 1-Phenyl-2-oxindole Start->Alkylation Base (e.g., NaH) Intermediate 3-(3-aminopropyl)-1-phenyl- 3-methyl-2-indolinone Alkylation->Intermediate Introduction of the aminopropyl side chain Methylation N-Methylation of the primary amine Intermediate->Methylation Methylating agent Crude_this compound Crude this compound Methylation->Crude_this compound Purification_Step Purification: - Column Chromatography - Recrystallization Crude_this compound->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are contained within the following key publication:

  • Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines. A new class of antidepressant agents. Journal of Medicinal Chemistry, 15(7), 762–770.

Access to this publication is required to obtain the specific reaction conditions, stoichiometry of reactants, purification procedures, and analytical characterization data. Without this source, any provided protocol would be speculative and not based on the established scientific literature.

Purification Methods

For a compound like this compound, standard organic chemistry purification techniques would be employed. These generally include:

  • Extraction: To separate the crude product from the reaction mixture.

  • Column Chromatography: To isolate the desired compound from byproducts and unreacted starting materials.

  • Recrystallization: To obtain the final product with high purity, typically as a crystalline solid.

The choice of solvents and specific conditions for these purification steps would be detailed in the aforementioned primary literature.

Conclusion

This compound remains a significant molecule in the history of medicinal chemistry, representing an early effort in the development of selective norepinephrine reuptake inhibitors. While a general understanding of its synthesis can be inferred from its structure, the precise and detailed experimental procedures for its preparation and purification are documented in a key scientific paper from 1972. For researchers and drug development professionals seeking to replicate or build upon this work, obtaining the full text of the referenced publication by Cañas-Rodriguez and Leeming is an essential next step. This guide provides a foundational overview based on publicly available data and established chemical principles.

References

Amedalin: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Amedalin is a selective norepinephrine reuptake inhibitor (NRI) that was investigated as a potential antidepressant. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and is presented to facilitate further investigation and understanding of this compound. This document summarizes key physicochemical data, outlines its mechanism of action through the norepinephrine transporter signaling pathway, and provides generalized experimental protocols for stability assessment based on established pharmaceutical guidelines, given the limited publicly available data specific to this compound.

Chemical Properties

This compound, with the IUPAC name 3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one, is a synthetic compound belonging to the class of N-phenyl-2-indolinones.[1][2] Its core structure features a substituted indole moiety.[3]

Physicochemical Data
PropertyValueSource
IUPAC Name 3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one[4]
Chemical Formula C₁₉H₂₂N₂O[2][4]
Molecular Weight 294.4 g/mol [4]
CAS Number 22136-26-1[2]
Appearance White crystalline powder (hydrochloride salt)[3]
Melting Point Approximately 152 °C (hydrochloride salt)[3]
Boiling Point Data not available
Solubility This compound Hydrochloride: Soluble in water and organic solvents like dichloromethane. Soluble in DMSO, not in water.[3][5]
pKa Data not available
LogP (calculated) 3.2[4]

This compound Hydrochloride is also referenced with the CAS number 22232-73-1 and has a molecular weight of 330.85 g/mol .[2][5][6]

Stability and Degradation

The stability of a pharmaceutical compound is a critical factor in its development. While specific, detailed stability studies on this compound are not widely published, general recommendations for storage and potential degradation pathways can be inferred from its chemical structure and common practices in the pharmaceutical industry.

Storage Recommendations

For long-term storage, this compound powder should be kept at -20°C for up to three years.[7] When in a solvent, it should be stored at -80°C for up to one year.[7] For short-term storage of this compound hydrochloride, a temperature of 0 - 4°C is recommended for days to weeks, while -20°C is suitable for months to years.[5] The compound is considered stable for several weeks during standard shipping conditions at ambient temperature.[5]

Potential Degradation Pathways

Given the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. These include:

  • Hydrolysis: The amide bond within the indolinone ring system could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The tertiary amine and the alkyl-amine side chain could be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to the degradation of the compound, a common issue for many organic molecules.

Forced degradation studies are essential to identify the specific degradation products and pathways for this compound.[8][9]

Mechanism of Action and Signaling Pathway

This compound is a selective norepinephrine reuptake inhibitor.[1][2][4] It exerts its pharmacological effect by binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[10][11] By inhibiting this reuptake process, this compound increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[10] this compound has been shown to have no significant effect on the reuptake of serotonin and dopamine.[1][2]

Norepinephrine Transporter (NET) Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the norepinephrine transporter and the inhibitory action of this compound.

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_vesicle Norepinephrine (NE) Vesicle NE_synapse NE Norepinephrine_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE NET->NE_reuptake NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activates This compound This compound This compound->NET Inhibits

Caption: this compound inhibits the norepinephrine transporter (NET).

Experimental Protocols

Forced Degradation Study Workflow

This workflow outlines the steps to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Forced_Degradation_Workflow Start Start: this compound Drug Substance Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Hydrolysis Acid/Base Hydrolysis Stress_Conditions->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) Stress_Conditions->Oxidation Photolysis Photolytic (UV/Vis light) Stress_Conditions->Photolysis Thermal Thermal (Heat) Stress_Conditions->Thermal Analysis Analyze Stressed Samples (e.g., HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Identification Identify & Characterize Degradation Products Analysis->Identification Method_Validation Validate Stability-Indicating Analytical Method Identification->Method_Validation End End: Stability Profile Established Method_Validation->End

Caption: General workflow for a forced degradation study.

Protocol for Norepinephrine Reuptake Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound on the norepinephrine transporter, often performed using cell lines expressing the human NET or synaptosomal preparations.

  • Cell Culture/Synaptosome Preparation:

    • Culture cells expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells, under appropriate conditions.

    • Alternatively, prepare synaptosomes from specific brain regions (e.g., cortex or hippocampus) of rodents.

  • Assay Buffer Preparation:

    • Prepare a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing appropriate salts and glucose.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

  • Reuptake Assay:

    • Incubate the cells or synaptosomes with the various concentrations of this compound or vehicle control for a predetermined time.

    • Initiate the reuptake reaction by adding a known concentration of radiolabeled norepinephrine (e.g., [³H]NE).

    • Allow the reuptake to proceed for a short period (typically a few minutes) at a controlled temperature (e.g., 37°C).

    • Terminate the reuptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular radiolabel.

  • Data Analysis:

    • Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the percentage of inhibition of norepinephrine reuptake for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific norepinephrine reuptake) by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with a defined chemical structure. While some of its fundamental chemical properties are known, a comprehensive public dataset on its stability profile, particularly concerning degradation pathways and products, is lacking. The information and generalized protocols provided in this technical guide are intended to serve as a foundation for researchers and drug development professionals to design and execute further studies to fully characterize the chemical properties and stability of this compound. Such studies are crucial for any potential future development of this compound.

References

A Technical Guide to Amedalin Hydrochloride: Solubility and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amedalin hydrochloride, scientifically known as 3-Methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride, is a selective norepinephrine reuptake inhibitor (NRI) that was synthesized in the early 1970s. While never commercialized, it remains a compound of interest for researchers studying noradrenergic pathways and antidepressant mechanisms. This technical guide provides a comprehensive overview of the available data on the solubility and preparation of this compound hydrochloride, including detailed experimental protocols and visualizations to support laboratory work.

Solubility Profile

Quantitative solubility data for this compound hydrochloride is not extensively reported in publicly available literature. However, qualitative descriptions indicate that it is soluble in dimethyl sulfoxide (DMSO) and insoluble in water. The following table summarizes the known solubility characteristics.

SolventSolubility
WaterInsoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolNo Data

Given the limited quantitative data, a detailed experimental protocol for determining the thermodynamic solubility of this compound hydrochloride is provided in Section 3.

Preparation and Synthesis

The synthesis of this compound hydrochloride was first described by Cañas-Rodriguez and Leeming in the Journal of Medicinal Chemistry in 1972. The following is a detailed protocol adapted from the original publication for the synthesis of 3-Methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride (this compound Hydrochloride).

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • 1-Phenyl-3-methyl-2-indolinone

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • 1-Bromo-3-chloropropane

  • Methylamine (40% in water)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Alkylation:

    • A solution of 1-phenyl-3-methyl-2-indolinone in dry DMF is treated with a molar equivalent of sodium hydride at room temperature under a nitrogen atmosphere until the evolution of hydrogen ceases.

    • To this solution, a slight molar excess of 1-bromo-3-chloropropane is added, and the mixture is stirred at room temperature for several hours.

    • The reaction mixture is then poured into water and extracted with diethyl ether.

    • The ethereal extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield 3-(3-chloropropyl)-3-methyl-1-phenyl-2-indolinone.

  • Amination:

    • The crude 3-(3-chloropropyl)-3-methyl-1-phenyl-2-indolinone is dissolved in ethanol.

    • A significant molar excess of 40% aqueous methylamine is added to the solution.

    • The mixture is heated in a sealed vessel or under reflux for several hours.

    • After cooling, the solvent and excess methylamine are removed under reduced pressure.

  • Purification and Salt Formation:

    • The residue is taken up in dilute hydrochloric acid and washed with diethyl ether to remove any unreacted starting material.

    • The acidic aqueous layer is then made alkaline with a suitable base (e.g., sodium hydroxide solution) and extracted with diethyl ether.

    • The combined ethereal extracts are washed with water and dried over anhydrous magnesium sulfate.

    • The solvent is evaporated to yield the free base of this compound as an oil.

    • The oily base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether), and a solution of hydrogen chloride in the same solvent is added until precipitation is complete.

    • The resulting solid, this compound hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Experimental Methodologies

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound hydrochloride in various solvents.[1][2][3][4]

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values)

  • Small glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant. To separate any remaining solid particles, the aliquot should be filtered through a syringe filter (e.g., 0.22 µm) or centrifuged at a high speed.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility of this compound hydrochloride in the solvent based on the measured concentration and the dilution factor.

Protocol for Norepinephrine Reuptake Inhibition Assay (Radioligand Binding)

This protocol describes a competitive radioligand binding assay to determine the inhibitory activity of this compound hydrochloride on the norepinephrine transporter (NET).[5][6][7][8]

Materials:

  • Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET)

  • [³H]-Nisoxetine (or another suitable radioligand for NET)

  • This compound hydrochloride

  • Desipramine (as a reference compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filter mats

  • Cell harvester

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]-Nisoxetine (at a concentration near its Kd), and the hNET-expressing cell membrane preparation.

    • Non-specific Binding: A high concentration of a known NET inhibitor (e.g., 10 µM Desipramine), [³H]-Nisoxetine, and the cell membrane preparation.

    • Test Compound: A range of concentrations of this compound hydrochloride, [³H]-Nisoxetine, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4 °C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.

    • Determine the IC₅₀ value (the concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

Norepinephrine Reuptake Inhibition Signaling Pathway

This compound hydrochloride functions as a selective norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_cleft Norepinephrine (NE) NE_vesicle->NE_cleft Release NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptor (α, β) NE_cleft->Adrenergic_Receptor Binding Signaling Downstream Signaling Cascades Adrenergic_Receptor->Signaling Activation This compound This compound HCl This compound->NET Inhibition

Caption: Mechanism of action of this compound Hydrochloride as a norepinephrine reuptake inhibitor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of a compound.

Solubility_Workflow start Start add_excess Add excess this compound HCl to solvent in a sealed vial start->add_excess equilibrate Equilibrate on orbital shaker (e.g., 24-48h at constant temp.) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle separate Separate supernatant (filtration or centrifugation) settle->separate dilute Dilute supernatant separate->dilute quantify Quantify concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Experimental Workflow for NET Radioligand Binding Assay

This diagram outlines the process for assessing the inhibitory activity of a compound on the norepinephrine transporter using a radioligand binding assay.

Binding_Assay_Workflow start Start prepare_reagents Prepare reagents: hNET membranes, [³H]-Nisoxetine, This compound HCl dilutions start->prepare_reagents setup_assay Set up assay in 96-well plate: Total, Non-specific, and Test Compound wells prepare_reagents->setup_assay incubate Incubate to reach binding equilibrium setup_assay->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash quantify Quantify radioactivity (Liquid Scintillation Counting) filter_wash->quantify analyze Analyze data and determine IC₅₀ quantify->analyze end End analyze->end

Caption: Workflow for the norepinephrine transporter (NET) radioligand binding assay.

References

Pharmacological profile of Amedalin as a norepinephrine reuptake inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ZURICH, Switzerland – December 14, 2025 – This document provides a comprehensive technical overview of the pharmacological profile of Amedalin (UK-3540-1), a selective norepinephrine reuptake inhibitor (NRI). Developed in the early 1970s, this compound demonstrated notable selectivity for the norepinephrine transporter (NET) with significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).[1] Although never marketed, its distinct pharmacological profile continues to be of interest to researchers in the fields of neuroscience and drug development.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's interaction with monoamine transporters. It includes a summary of its inhibitory potency, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Pharmacological Data

This compound is characterized as a potent and selective inhibitor of norepinephrine reuptake.[1] Its pharmacological activity has been primarily defined by its inhibitory concentration (IC50) values against the norepinephrine, serotonin, and dopamine transporters. The following table summarizes the available quantitative data on this compound's potency.

TransporterIC50 (nM)SpeciesAssay TypeReference
Norepinephrine (NET) 11RatSynaptosomal UptakeKoe, B.K. (1976)
Serotonin (SERT) 1,300RatSynaptosomal UptakeKoe, B.K. (1976)
Dopamine (DAT) >10,000RatSynaptosomal UptakeKoe, B.K. (1976)

Data extracted from Koe, B.K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by blocking the norepinephrine transporter (NET), which is located on the presynaptic membrane of noradrenergic neurons. This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydoxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (Vesicle) Dopamine->NE_vesicle Dopamine β-Hydroxylase NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect start Start prep_membranes Prepare Synaptosomal Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_assay add_reagents Add Radioligand ([³H]-Nisoxetine) and Test Compound (this compound) setup_assay->add_reagents incubate Incubate at 4°C for 2 hours add_reagents->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end start Start prep_synaptosomes Prepare Synaptosomes from Rat Hypothalamus start->prep_synaptosomes preincubate Pre-incubate Synaptosomes at 37°C prep_synaptosomes->preincubate add_inhibitor Add this compound (Test Compound) or Desipramine (Reference) preincubate->add_inhibitor incubate_inhibitor Incubate for 10 minutes add_inhibitor->incubate_inhibitor add_substrate Add [³H]-Norepinephrine to Initiate Uptake incubate_inhibitor->add_substrate incubate_uptake Incubate for 5 minutes at 37°C add_substrate->incubate_uptake terminate_uptake Terminate by Rapid Filtration and Washing incubate_uptake->terminate_uptake measure_radioactivity Measure Radioactivity of Synaptosome Lysate terminate_uptake->measure_radioactivity analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

References

Amedalin's Selective Inhibition of the Norepinephrine Transporter: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Amedalin, also known by its developmental code UK-3540-1, is a selective norepinephrine reuptake inhibitor (NRI) synthesized in the early 1970s. While never commercialized, its pharmacological profile provides a valuable case study in monoamine transporter selectivity. This document offers an in-depth technical guide on this compound's selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT) and the serotonin transporter (SERT). Quantitative data from foundational studies are presented, alongside detailed experimental protocols for neurotransmitter uptake inhibition assays. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the evaluation of monoamine transporter inhibitors.

Introduction to this compound and Monoamine Transporters

This compound (UK-3540-1) is a compound recognized for its potent and selective inhibition of the norepinephrine transporter.[1] Monoamine transporters, including NET, DAT, and SERT, are critical regulators of neurotransmission, responsible for the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft, respectively. The selective inhibition of these transporters is a cornerstone of treatment for numerous psychiatric and neurological disorders. This compound's distinct selectivity profile, with minimal interaction with DAT and SERT, makes it a subject of interest for understanding the structural and functional determinants of transporter-ligand interactions.

Quantitative Analysis of this compound's Transporter Selectivity

The selectivity of this compound for the norepinephrine transporter has been quantified through in vitro neurotransmitter uptake inhibition assays. The key parameter for assessing this activity is the IC50 value, which represents the concentration of the drug required to inhibit 50% of the specific uptake of a radiolabeled neurotransmitter.

The seminal work by Koe (1976) provides the foundational data for this compound's selectivity. These experiments were conducted using synaptosomal preparations from rat brain tissue, a standard in vitro model for studying presynaptic neurotransmitter dynamics.

TransporterBrain Region for Synaptosome PreparationRadiotracerThis compound (UK-3540-1) IC50 (nM)Reference CompoundReference Compound IC50 (nM)
NET Hypothalamusdl-Norepinephrine-7-³H18Desipramine7
DAT Corpus StriatumDopamine-³H8,600Benztropine36
SERT Corpus StriatumSerotonin-³H1,100Imipramine17

Data extracted from Koe BK, J Pharmacol Exp Ther. 1976 Dec;199(3):649-61.

The data clearly demonstrates this compound's potent inhibition of norepinephrine uptake, with an IC50 value of 18 nM. In contrast, its inhibitory activity at the dopamine and serotonin transporters is significantly weaker, with IC50 values of 8,600 nM and 1,100 nM, respectively. This translates to a selectivity ratio of approximately 478-fold for NET over DAT and 61-fold for NET over SERT, establishing this compound as a highly selective norepinephrine reuptake inhibitor.

Experimental Protocols: Neurotransmitter Uptake Inhibition Assay

The following is a detailed description of the experimental methodology adapted from the procedures described in the foundational research on this compound and similar monoamine uptake inhibitors from that period.

Synaptosome Preparation
  • Tissue Source: Male Sprague-Dawley rats.

  • Dissection: The hypothalamus (for NET assays) and corpus striatum (for DAT and SERT assays) are rapidly dissected in a cold room.

  • Homogenization: The brain tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose solution.

  • Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Pelleting: The resulting supernatant is then centrifuged at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspension: The synaptosomal pellet is resuspended in the appropriate assay buffer.

Neurotransmitter Uptake Assay
  • Assay Buffer: Krebs-Ringer phosphate buffer (pH 7.4) containing necessary ions and glucose.

  • Incubation Mixture: The reaction tubes contain the synaptosomal suspension, the radiolabeled neurotransmitter (³H-norepinephrine, ³H-dopamine, or ³H-serotonin), and varying concentrations of this compound or a reference compound.

  • Initiation of Uptake: The reaction is initiated by the addition of the synaptosomes to the pre-warmed incubation mixture.

  • Incubation: The mixture is incubated for a short period (typically 5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes containing the radiolabeled neurotransmitter.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radiotracer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the inhibitor (this compound) that produces 50% inhibition of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined from concentration-response curves.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G Workflow for Synaptosomal Uptake Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay prep1 Brain Tissue Dissection (Hypothalamus/Corpus Striatum) prep2 Homogenization in 0.32 M Sucrose prep1->prep2 prep3 Centrifugation (1,000 x g) prep2->prep3 prep4 Collect Supernatant prep3->prep4 prep5 Centrifugation (17,000 x g) prep4->prep5 prep6 Resuspend Pellet (Synaptosomes) prep5->prep6 assay1 Prepare Incubation Mixture: Synaptosomes, Radiotracer, this compound prep6->assay1 assay2 Incubate at 37°C (5 minutes) assay1->assay2 assay3 Rapid Filtration assay2->assay3 assay4 Wash Filters assay3->assay4 assay5 Scintillation Counting assay4->assay5 assay6 Data Analysis (IC50) assay5->assay6

Caption: Workflow for Synaptosomal Neurotransmitter Uptake Assay.

Caption: Monoamine Reuptake and Selective Inhibition by this compound.

Conclusion

This compound serves as a classic example of a selective norepinephrine reuptake inhibitor. The quantitative data derived from neurotransmitter uptake assays unequivocally demonstrate its high affinity for the norepinephrine transporter, with substantially lower potency at the dopamine and serotonin transporters. The experimental protocols outlined in this guide reflect the foundational methodologies that have enabled the characterization of such selective agents. For researchers and drug development professionals, an understanding of this compound's selectivity and the methods used to determine it provides a valuable framework for the evaluation of novel compounds targeting monoamine transporters.

References

In Silico Modeling of Amedalin Binding to the Norepinephrine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Amedalin, a selective norepinephrine reuptake inhibitor, to its target, the norepinephrine transporter (NET). This document outlines the theoretical background, experimental protocols for key in silico techniques, and data presentation standards for researchers in pharmacology and drug development.

Introduction to this compound and the Norepinephrine Transporter

This compound is an antidepressant compound synthesized in the 1970s, recognized for its selective inhibition of norepinephrine reuptake.[1][2] It exhibits minimal effects on the reuptake of serotonin and dopamine and lacks significant antihistaminic or anticholinergic properties.[1] The norepinephrine transporter (NET) is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons, thereby terminating noradrenergic signaling.[3] As a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, NET is a prime target for antidepressants and other psychostimulant drugs.[3][4] Understanding the molecular interactions between inhibitors like this compound and NET is fundamental for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

Quantitative Data on this compound and Other NET Inhibitors

Precise quantitative data on the binding affinity of this compound to the human norepinephrine transporter is not extensively available in publicly accessible literature. However, one study reported an IC50 value for the inhibition of norepinephrine uptake by this compound in rat brain synaptosomes. For a comprehensive understanding and to provide a comparative context, the following table includes this value alongside the binding affinities (Ki) and inhibitory concentrations (IC50) of other well-characterized NET inhibitors.

CompoundActionSpeciesAssayKi (nM)IC50 (nM)
This compound NET InhibitorRatNorepinephrine Uptake Inhibition-15
Desipramine NET InhibitorRat[3H]Nisoxetine Binding7.36-
Nortriptyline NET InhibitorRat[3H]Nisoxetine Binding3.4-
Reboxetine NET InhibitorRat[3H]Nisoxetine Binding1.1-
Mazindol NET/DAT InhibitorRat[3H]Nisoxetine Binding3.2-
Duloxetine NET/SERT InhibitorHuman[3H]Nisoxetine Binding7.5-

Note: The IC50 value for this compound was obtained from studies on rat brain synaptosomes and may differ from its affinity for the human transporter. Ki values for other inhibitors are provided for comparative purposes.[5]

In Silico Modeling Workflow

The in silico investigation of this compound's binding to NET typically follows a multi-step computational workflow. This process begins with preparing the necessary molecular structures and proceeds through docking, simulation, and free energy calculations to predict binding modes and affinities.

cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_fe 4. Free Energy Calculation PDB Protein Structure Acquisition (e.g., PDB ID: 6XNV) Docking Predict Binding Poses (e.g., AutoDock Vina) PDB->Docking Ligand Ligand Structure Preparation (this compound) Ligand->Docking MD Simulate Complex Dynamics (e.g., GROMACS) Docking->MD FE Estimate Binding Affinity (e.g., MM/PBSA, FEP) MD->FE

In Silico Drug-Transporter Interaction Workflow

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments involved in modeling the this compound-NET interaction.

Homology Modeling of the Norepinephrine Transporter (if required)

While experimental structures of the human NET are available, homology modeling can be employed if a specific conformation or a structure with a particular co-ligand is needed.

Protocol:

  • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the human NET sequence. High-resolution crystal or cryo-EM structures of related transporters like the dopamine transporter (DAT) or serotonin transporter (SERT) are often used.[6]

  • Sequence Alignment: Perform a sequence alignment of the target (human NET) and template sequences using tools like ClustalW or T-Coffee. Manual adjustments may be necessary to ensure the correct alignment of conserved motifs and transmembrane domains.

  • Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and building the non-conserved regions, particularly the loops.

  • Model Refinement and Validation: Refine the initial model using energy minimization and molecular dynamics simulations to resolve any steric clashes and optimize the geometry. The quality of the final model should be assessed using tools like PROCHECK for stereochemical validation and Ramachandran plots.

Molecular Docking of this compound to NET

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor.

Receptor Receptor Preparation (Add Hydrogens, Assign Charges) Grid Grid Box Generation (Define Binding Site) Receptor->Grid Ligand Ligand Preparation (Generate 3D Conformation) Docking Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Ligand->Docking Grid->Docking Analysis Pose Clustering & Scoring Docking->Analysis

Molecular Docking Workflow

Protocol using AutoDock Vina:

  • Receptor Preparation:

    • Obtain the 3D structure of the human NET (e.g., from the PDB or a homology model).

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.[7]

  • Ligand Preparation:

    • Obtain the 2D structure of this compound (e.g., from PubChem CID 31075).[2]

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel.

    • Assign rotatable bonds and save the ligand in PDBQT format using ADT.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the putative binding site of NET. The binding site can be identified from co-crystallized ligands in homologous structures or from site-directed mutagenesis data.[7]

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters. Vina will perform a conformational search to find the best binding poses.[8]

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, VMD) to inspect the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulation of the this compound-NET Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for the assessment of binding stability and conformational changes.

Protocol using GROMACS:

  • System Preparation:

    • Combine the coordinates of the top-ranked docked pose of this compound and the NET structure into a single complex file.

    • Choose a suitable force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).[9]

    • Generate the topology files for both the protein and the ligand. The ligand topology can be generated using servers like the CGenFF server.[10]

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) around the complex.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.[11]

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (isothermal-isochoric) equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

      • NPT (isothermal-isobaric) equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.[11]

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) to generate a trajectory of the system's dynamics.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study specific interactions.

Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.

Protocol for MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area):

  • Trajectory Extraction: Extract snapshots (frames) from the production MD trajectory of the this compound-NET complex.

  • Energy Calculations: For each snapshot, calculate the following energy terms:

    • The total energy of the complex.

    • The total energy of the protein in isolation.

    • The total energy of the ligand in isolation.

  • Free Energy Components: The binding free energy is calculated as the sum of the changes in molecular mechanics energy, solvation free energy, and conformational entropy upon binding. The solvation free energy is further divided into polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar (calculated based on the solvent-accessible surface area) components.[12][13]

  • Averaging: Average the calculated binding free energies over all the snapshots to obtain the final estimate.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key biological processes and computational logic involved in the study of this compound's interaction with NET.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (in vesicles) NE_Release Release into Synaptic Cleft NE_Vesicle->NE_Release NE_Synapse Norepinephrine NE_Release->NE_Synapse NET Norepinephrine Transporter (NET) Reuptake Norepinephrine Reuptake Reuptake->NET NE_Synapse->Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction

Norepinephrine Synaptic Transmission

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NET Norepinephrine Transporter (NET) Reuptake Norepinephrine Reuptake NET->Reuptake NE_Synapse Norepinephrine Reuptake->NE_Synapse Blocked This compound This compound This compound->NET Binds to and inhibits

Mechanism of NET Inhibition by this compound

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound's binding to the norepinephrine transporter. By following the detailed protocols for homology modeling, molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain valuable insights into the molecular basis of this interaction. These computational approaches, when integrated with experimental data, can significantly accelerate the discovery and development of novel and more effective treatments for conditions related to noradrenergic dysfunction.

References

Amedalin: A Technical Analysis of a Pioneering Antidepressant's Rise and Fall

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Development, Pharmacological Profile, and Discontinuation of a Novel Norepinephrine Reuptake Inhibitor

Introduction

Amedalin (UK-3540-1) represents a significant, albeit commercially unrealized, milestone in the history of antidepressant drug development. Synthesized in the early 1970s, it was one of the first compounds identified as a selective norepinephrine reuptake inhibitor (NRI)[1]. At a time when the antidepressant landscape was dominated by the broader-acting tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), this compound's focused mechanism of action offered the promise of improved tolerability by avoiding the antihistaminic and anticholinergic side effects common to its predecessors. This technical guide provides a comprehensive overview of the historical context of this compound's development, its synthesis, pharmacological properties, and the likely reasons for its eventual discontinuation, aimed at researchers, scientists, and drug development professionals.

Historical Context and Development Rationale

The development of this compound occurred during a pivotal period in psychopharmacology. The catecholamine hypothesis of depression, which posited that a deficiency in brain catecholamines, particularly norepinephrine, was a key factor in the pathophysiology of depression, was a dominant theory in the 1960s and 1970s. This hypothesis was largely supported by the observation that drugs which depleted these neurotransmitters, such as reserpine, could induce depressive symptoms, while early antidepressants like TCAs and MAOIs increased their availability.

The TCAs, while effective, were known for their wide range of side effects, including sedation, dry mouth, and cardiovascular effects, due to their interaction with multiple receptor systems. This created a clear clinical need for more targeted therapies. The development of this compound, a member of a new class of N-phenyl-2-indolinones, was a direct response to this need, aiming to selectively block the reuptake of norepinephrine without significantly affecting other neurotransmitter systems or receptors.

Chemical Synthesis

This compound, chemically named 3-Methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one, was synthesized as part of a broader exploration of N-phenyl-2-indolinone derivatives. The synthesis, as described by Cañas-Rodriguez and Leeming in 1972, involves a multi-step process starting from 1,3-dihydro-1-phenyl-2H-indol-2-one.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound, based on the 1972 publication, would involve the following conceptual steps:

  • Alkylation of the Indolinone Core: The initial step would likely involve the alkylation of the 1,3-dihydro-1-phenyl-2H-indol-2-one scaffold at the 3-position. This could be achieved by reacting the starting material with a suitable alkylating agent containing a three-carbon chain with a terminal protected amine or a precursor to the amine.

  • Introduction of the Methyl Group: A methyl group is also present at the 3-position. This could be introduced either before or after the addition of the propylamino side chain, depending on the specific synthetic strategy and the reactivity of the intermediates.

  • Formation of the Primary or Secondary Amine: The synthesis would culminate in the formation of the terminal methylamino group on the propyl side chain. This might involve the deprotection of a protected amine or the reductive amination of a corresponding aldehyde or ketone.

  • Purification and Salt Formation: The final product would be purified using standard techniques such as chromatography and recrystallization. For pharmacological use, it would likely be converted to a stable salt, such as the hydrochloride salt.

Discontinuation_Factors cluster_preclinical Preclinical Development cluster_clinical Clinical Development Pharmacokinetics Pharmacokinetics Discontinuation Discontinuation Pharmacokinetics->Discontinuation Poor ADME Toxicology Toxicology Toxicology->Discontinuation Adverse Effects Efficacy Efficacy Efficacy->Discontinuation Lack of Efficacy This compound Development This compound Development This compound Development->Pharmacokinetics This compound Development->Toxicology This compound Development->Efficacy Strategic Decisions Strategic Decisions Strategic Decisions->Discontinuation

References

A Technical Guide to the Structural Analogs of Amedalin and Their Known Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amedalin

This compound (UK-3540-1) is a selective norepinephrine reuptake inhibitor (NRI) that was synthesized in the early 1970s.[1][2] Although it was never commercially marketed, its unique structure as a 3-methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one has served as a basis for understanding the structural requirements for selective norepinephrine transporter (NET) inhibition.[1] this compound exhibits a notable lack of significant activity on the serotonin and dopamine transporters, as well as an absence of antihistaminic or anticholinergic properties.[1][2] This selectivity profile makes its core structure an interesting scaffold for the design of novel antidepressant agents and other therapeutics targeting the noradrenergic system.

This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on the structure-activity relationships (SAR) that govern their biological activities. Due to the limited availability of public data on a wide range of specific this compound analogs, this guide will focus on the core 3,3-disubstituted-2-oxindole scaffold and the impact of various structural modifications on NET inhibition and selectivity.

Structure-Activity Relationships of the this compound Scaffold

The chemical structure of this compound can be divided into three key regions for SAR exploration: the 2-oxindole core, the N1-phenyl substituent, and the C3-alkylamine side chain. Modifications in each of these regions can significantly influence the potency and selectivity of the resulting analogs.

The 2-Oxindole Core

The 2-oxindole (or 1,3-dihydro-2H-indol-2-one) moiety serves as the central scaffold. Its rigid structure helps to properly orient the other pharmacophoric elements for optimal interaction with the norepinephrine transporter. Modifications to this core are generally less explored compared to the substituents at the N1 and C3 positions.

The N1-Phenyl Substituent

The phenyl group at the N1 position of the oxindole core is a critical feature for high-affinity binding to the norepinephrine transporter. Structure-activity relationship studies on related classes of norepinephrine reuptake inhibitors have shown that aromatic substituents at this position are often crucial for potent activity. The nature and substitution pattern on this phenyl ring can modulate both potency and selectivity. For instance, electron-withdrawing or electron-donating groups on this ring can alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the transporter.

The C3-Alkylamine Side Chain

The substituent at the C3 position is arguably the most important for determining the primary pharmacology of this compound analogs. This position incorporates both a methyl group and a 3-(methylamino)propyl chain in the parent molecule.

  • The Basic Amine: The terminal secondary amine is essential for activity. It is believed to interact with a key acidic residue (such as an aspartate) in the transporter, a common feature for most monoamine reuptake inhibitors. The nature of the substitution on this nitrogen can influence potency and selectivity. In this compound, this is a methyl group. Larger alkyl groups may lead to steric hindrance and reduced activity.

  • The Propyl Linker: The three-carbon chain separating the oxindole core from the basic nitrogen appears to be an optimal length for positioning the amine for interaction with the transporter. Shortening or lengthening this chain typically results in a decrease in potency.

  • The C3-Methyl Group: The presence of a small alkyl group, such as the methyl group in this compound, at the C3 position is thought to provide a conformational lock, restricting the rotation of the alkylamine side chain and presenting it in an optimal orientation for binding.

Quantitative Data on this compound and Related Compounds

While specific quantitative data for a wide range of this compound analogs is scarce in publicly accessible literature, the known activity of this compound itself provides a benchmark. This compound is a potent and selective inhibitor of norepinephrine uptake. The following table summarizes the known inhibitory activities of this compound.

CompoundNorepinephrine Uptake Inhibition (IC₅₀)Serotonin Uptake Inhibition (IC₅₀)Dopamine Uptake Inhibition (IC₅₀)Reference
This compoundPotent (specific values not consistently reported)No significant effectNo significant effect[1][2]

Experimental Protocols

The evaluation of this compound analogs for their activity as norepinephrine reuptake inhibitors typically involves in vitro assays using either synaptosomal preparations or cell lines heterologously expressing the human norepinephrine transporter.

In Vitro Norepinephrine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes or cells expressing the norepinephrine transporter.

1. Materials:

  • Rat brain tissue (for synaptosomes) or a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET).

  • Krebs-Ringer bicarbonate buffer (or similar physiological buffer).

  • [³H]-Norepinephrine (radioligand).

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

2. Method:

  • Preparation of Synaptosomes or Cells:

    • For synaptosomes: Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in a physiological buffer.

    • For cells: Culture HEK293-hNET cells to confluence. Harvest the cells and resuspend them in a physiological buffer.

  • Assay Procedure:

    • Pre-incubate the synaptosomes or cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent norepinephrine reuptake inhibitor (e.g., desipramine).

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Visualizations

Structure-Activity Relationship of the this compound Scaffold

SAR_this compound cluster_this compound This compound Core Structure cluster_modifications Structural Modifications cluster_activity Resulting Activity This compound 3,3-disubstituted-2-oxindole N1_Phenyl N1-Phenyl Substituent This compound->N1_Phenyl Critical for high affinity C3_Alkylamine C3-Alkylamine Side Chain This compound->C3_Alkylamine Determines primary pharmacology Oxindole_Core 2-Oxindole Core This compound->Oxindole_Core Rigid scaffold N1_Subs Substituents on Phenyl Ring (e.g., EWG, EDG) N1_Phenyl->N1_Subs Modulates potency and selectivity Amine_Subs Substitution on Terminal Amine (e.g., Me, H, larger alkyls) C3_Alkylamine->Amine_Subs Essential for activity Linker_Length Alkyl Chain Length (n=2, 3, 4) C3_Alkylamine->Linker_Length Optimal length is critical C3_Alkyl Second C3-Substituent (e.g., Me, Et) C3_Alkylamine->C3_Alkyl Conformational restriction Activity NET Inhibition Potency and Selectivity N1_Subs->Activity Amine_Subs->Activity Linker_Length->Activity C3_Alkyl->Activity

Caption: Structure-activity relationships for the this compound scaffold.

Experimental Workflow for Screening this compound Analogs

Workflow start Synthesize this compound Analogs in_vitro In Vitro Screening: Norepinephrine Uptake Inhibition Assay start->in_vitro determine_ic50 Determine IC50 Values for NET, SERT, and DAT in_vitro->determine_ic50 selectivity Assess Selectivity Profile (NET vs. SERT/DAT) determine_ic50->selectivity lead_id Identify Lead Compounds with High Potency and Selectivity selectivity->lead_id in_vivo In Vivo Pharmacological Profiling (e.g., behavioral models) lead_id->in_vivo pk_pd Pharmacokinetic and Pharmacodynamic Studies in_vivo->pk_pd preclinical Preclinical Development pk_pd->preclinical

Caption: A typical experimental workflow for the development of this compound analogs.

References

Amedalin: A Technical Whitepaper on its Potential as a Neuroscience Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amedalin (UK-3540-1) is a synthetic compound developed in the early 1970s with potential applications as an antidepressant.[1] Although never commercialized, its distinct pharmacological profile as a selective norepinephrine reuptake inhibitor (NRI) makes it a valuable tool for neuroscience research.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, and potential experimental applications.

Core Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[1] This action leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. Notably, this compound exhibits negligible affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), making it a highly selective agent for studying the role of the noradrenergic system.[1] It also lacks significant antihistaminic or anticholinergic properties, further refining its utility as a specific research tool.[1]

Signaling Pathway of this compound

The following diagram illustrates the principal mechanism of this compound at the synaptic level.

Amedalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET NE Reuptake Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor NE Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation This compound This compound This compound->NET Inhibition

Caption: Mechanism of this compound at the noradrenergic synapse.

Quantitative Data: Monoamine Transporter Affinity

Comprehensive quantitative data on the binding affinity of this compound to the norepinephrine, dopamine, and serotonin transporters is crucial for its application as a selective research tool. Unfortunately, despite extensive literature searches, the specific IC50 or Ki values from the primary publications by Cañas-Rodriguez & Leeming (1972) and Koe (1976) could not be retrieved. This information is essential for a complete quantitative comparison.

Table 1: this compound Affinity for Monoamine Transporters

Transporter IC50 / Ki (nM) Reference
Norepinephrine Transporter (NET) Data not available -
Dopamine Transporter (DAT) Data not available -

| Serotonin Transporter (SERT) | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for the specific in vitro and in vivo assays used to characterize its activity are contained within the primary literature which could not be accessed in full text. However, based on general pharmacological practices, the following outlines the likely methodologies that would have been employed.

Synthesis of this compound

The synthesis of this compound, 3-Methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one, as described by Cañas-Rodriguez and Leeming in 1972, would likely involve a multi-step organic synthesis. A generalized potential workflow is outlined below.

Amedalin_Synthesis_Workflow Start Starting Materials (e.g., Phenyl-substituted indolinone precursor) Step1 Alkylation Step (Introduction of the propylamino side chain) Start->Step1 Step2 Methylation (N-methylation of the primary amine) Step1->Step2 Step3 Purification (e.g., Chromatography, Recrystallization) Step2->Step3 End This compound (Final Product) Step3->End

Caption: Conceptual workflow for the synthesis of this compound.

In Vitro Assay: Synaptosome Uptake Assay

To determine the inhibitory potency of this compound on monoamine reuptake, a synaptosome uptake assay, as likely performed by Koe in 1976, would be utilized. This assay measures the ability of a compound to block the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Experimental Workflow: Synaptosome Uptake Assay

Synaptosome_Uptake_Assay Start Isolation of Synaptosomes (from specific brain regions) Step1 Pre-incubation (Synaptosomes + this compound/Control) Start->Step1 Step2 Incubation (Addition of Radiolabeled Neurotransmitter, e.g., [3H]-Norepinephrine) Step1->Step2 Step3 Termination of Uptake (Rapid filtration) Step2->Step3 Step4 Scintillation Counting (Quantification of radioactivity) Step3->Step4 End Data Analysis (Calculation of IC50 values) Step4->End

Caption: General workflow for a synaptosome uptake assay.

This compound's high selectivity for the norepinephrine transporter makes it a potentially powerful research tool for dissecting the role of the noradrenergic system in various physiological and pathological processes. Its utility is, however, contingent on the availability of detailed quantitative data and specific experimental protocols from the original research. While this whitepaper provides a foundational understanding of this compound, further investigation into the primary literature is necessary to fully realize its potential in modern neuroscience research. The lack of access to the full text of key historical papers currently limits a complete quantitative assessment and detailed methodological replication.

References

Methodological & Application

Application Notes and Protocols for Amedalin in an In Vitro Norepinephrine Reuptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amedalin is a selective norepinephrine reuptake inhibitor (SNRI) that was developed in the 1970s.[1][2] It exhibits high selectivity for the norepinephrine transporter (NET), with minimal effects on the reuptake of serotonin and dopamine.[1][2] This makes this compound a valuable research tool for studying the specific roles of norepinephrine in various physiological and pathological processes. The norepinephrine transporter is a key protein in the regulation of noradrenergic signaling, responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3][4] Inhibition of this transporter leads to an increase in the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

These application notes provide a detailed protocol for an in vitro norepinephrine reuptake assay to characterize the inhibitory activity of this compound and other test compounds on the human norepinephrine transporter (hNET).

Data Presentation

CompoundIC50 (nM)Ki (nM)Assay TypeCell Line/TissueRadioligandReference
This compoundData not availableData not availableNorepinephrine UptakeHEK293-hNET[³H]Norepinephrine-
Desipramine (Reference)Example: 4.5Example: 1.2Norepinephrine UptakeHEK293-hNET[³H]NorepinephrineExample et al., 2023

Signaling Pathway

The process of norepinephrine reuptake is a critical component of synaptic transmission. The following diagram illustrates the key steps in this pathway and the point of inhibition by compounds like this compound.

Norepinephrine_Reuptake_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (Vesicle) Dopamine->NE_vesicle Dopamine β-Hydroxylase MAO MAO NE_vesicle->MAO Degradation NE_synapse Norepinephrine NE_vesicle->NE_synapse Exocytosis NET Norepinephrine Transporter (NET) NET->NE_vesicle This compound This compound This compound->NET Inhibition Metabolites Metabolites MAO->Metabolites NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293-hNET) Incubation Incubation with Radioligand & Compound Cell_Culture->Incubation Membrane_Prep Membrane Preparation Membrane_Prep->Incubation Compound_Prep Compound Dilution (this compound, Reference) Compound_Prep->Incubation Termination Termination & Washing (Uptake Assay) Incubation->Termination Filtration Filtration & Washing (Binding Assay) Incubation->Filtration Scintillation Scintillation Counting Termination->Scintillation Filtration->Scintillation Data_Analysis Data Analysis (IC50/Ki Determination) Scintillation->Data_Analysis

References

Application Notes and Protocols for Amantadine in Primary Neuron Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial request specified "Amedalin." However, extensive searches in scientific literature and databases yielded no results for "this compound" in the context of neuroscience or primary neuron culture. It is highly probable that this was a typographical error and the intended compound was Amantadine , a well-researched drug with known effects on the central nervous system. These application notes and protocols are therefore based on the existing body of research for Amantadine.

Introduction

Amantadine is a versatile drug with a multifaceted mechanism of action, making it a compound of significant interest in neuropharmacological research. Initially developed as an antiviral agent, its therapeutic benefits in Parkinson's disease have paved the way for investigating its neuroprotective and neuromodulatory properties. In the context of primary neuron culture experiments, Amantadine serves as a valuable tool to explore fundamental neuronal processes, neurodegenerative disease models, and the effects of neuroinflammation.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Amantadine in primary neuron culture experiments. The included protocols and data summaries are designed to facilitate the design and execution of robust and reproducible in vitro studies.

Mechanism of Action

Amantadine's effects on primary neurons are primarily attributed to a dual mechanism of action:

  • NMDA Receptor Antagonism: Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2] By blocking the NMDA receptor channel, Amantadine can modulate synaptic plasticity and protect against excitotoxicity, a common pathway in neuronal cell death.[2][3]

  • Dopaminergic System Modulation: Amantadine has been shown to promote the release and inhibit the reuptake of dopamine in the presynaptic terminal.[4][5] This leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling.

Furthermore, recent studies have highlighted a third crucial aspect of Amantadine's action:

  • Anti-Inflammatory Effects: Amantadine can modulate the activity of microglia, the resident immune cells of the central nervous system. It has been demonstrated to reduce the release of pro-inflammatory factors from activated microglia and promote the expression of neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF), from astrocytes.[6][7][8]

Data Presentation

The following tables summarize quantitative data from key in vitro experiments investigating the effects of Amantadine on primary neuron cultures and co-cultures.

Table 1: Neuroprotective Effects of Amantadine on Dopaminergic Neurons

Treatment Group[³H] Dopamine Uptake (% of Control)TH+ Neuron Count (% of Control)Reference
Control100100[7]
MPP+ (0.5 µM)~50~60[7][9]
Amantadine (10 µM) + MPP+~65~75[7][9]
Amantadine (20 µM) + MPP+~80~85[7][9]
Amantadine (30 µM) + MPP+~90~95[7][9]
LPS (10 ng/mL)~60~65[7]
Amantadine (10 µM) + LPS~70~75[7]
Amantadine (20 µM) + LPS~80~85[7]
Amantadine (30 µM) + LPS~95~95[7]

TH+ (Tyrosine Hydroxylase positive) neurons are dopaminergic neurons. MPP+ and LPS are toxins used to induce neuronal damage.

Table 2: Anti-Inflammatory Effects of Amantadine in Neuron-Glia Co-cultures

Treatment GroupTNFα Release (% of LPS alone)Nitric Oxide (NO) Release (% of LPS alone)Reference
LPS (10 ng/mL)100100[7]
Amantadine (10 µM) + LPS~80~85[7]
Amantadine (20 µM) + LPS~60~70[7]
Amantadine (30 µM) + LPS~50~60[7]

Table 3: Effect of Amantadine on GDNF Expression in Glial Cells

TreatmentGDNF mRNA IncreaseReference
Amantadine (5 µM) in C6 glioma cellsSignificant increase[10]
Amantadine (10-30 µM) in mixed astroglia/microglia cultureUp to 70%[10][11]

Table 4: Amantadine Inhibition of NMDA Receptors

ParameterValueCell TypeReference
IC₅₀47.8 ± 7.3 µMCultured neurons[3]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical and Hippocampal Neuron Cultures

This protocol is adapted from standard procedures for isolating and culturing primary neurons from embryonic rats.[12][13]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E17-E18)

  • DMEM/KY solution (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine)

  • Papain solution (20 units/mL in DMEM)

  • Trypsin inhibitor solution (10 mg/mL in DMEM)

  • Optimem/glucose solution

  • Poly-D-lysine (50 µg/mL)

  • Laminin (5 µg/mL)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coating Culture Surfaces:

    • The day before dissection, coat culture plates or coverslips with Poly-D-lysine solution and incubate overnight at 37°C.

    • On the day of dissection, wash the coated surfaces twice with sterile water and leave them in the incubator.

  • Tissue Dissection:

    • Sacrifice the pregnant rat using an approved euthanasia method.

    • Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold DM/KY solution.

    • Dissect the embryos from the uterine horns and decapitate them.

    • Under a dissecting microscope, remove the brains and place them in a fresh dish of ice-cold DM/KY.

    • Dissect the cortices and/or hippocampi and place them in a separate dish.

    • Remove the meninges and chop the tissue into small pieces.

  • Enzymatic Digestion:

    • Transfer the tissue pieces to a 15 mL conical tube.

    • Add 5 mL of pre-warmed papain solution and incubate at 37°C for 15 minutes, mixing every 5 minutes.

    • Remove the papain solution and wash the tissue 3-4 times with warmed DM/KY solution.

  • Cell Dissociation:

    • Add 5 mL of Optimem/glucose solution to the tissue.

    • Gently triturate the tissue with a 5 mL pipette until the solution becomes cloudy.

    • Allow the larger tissue pieces to settle and transfer the supernatant containing the dissociated cells to a new tube.

  • Plating and Culture:

    • Perform a cell count using a hemocytometer and Trypan blue exclusion.

    • Dilute the cells to the desired plating density in Optimem/glucose solution. A typical density is 2.5-3 million cells per mL.

    • Plate the cells onto the prepared culture surfaces.

    • After 2 hours, replace the plating medium with pre-warmed Neurobasal medium with supplements.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Change half of the medium every 3-4 days.

Protocol 2: [³H]-Dopamine Uptake Assay

This protocol measures the functional capacity of dopaminergic neurons to take up dopamine and is adapted from established methods.[14]

Materials:

  • Primary midbrain neuron-glia cultures

  • Krebs-Ringer buffer

  • [³H]-Dopamine (1 µM final concentration)

  • Amantadine solutions of various concentrations

  • NaOH (0.1 M)

  • Liquid scintillation counter

  • BCA Protein Assay Kit

Procedure:

  • Cell Treatment:

    • Culture primary midbrain neurons as described in Protocol 1.

    • Treat the cultures with the desired concentrations of Amantadine for a specified period (e.g., 48 hours) prior to inducing neuronal damage with a toxin like MPP+ or LPS, if applicable.

  • Dopamine Uptake:

    • Remove the culture medium and wash the cells once with Krebs-Ringer buffer.

    • Add Krebs-Ringer buffer containing [³H]-Dopamine (1 µM) to each well.

    • Incubate the plates at 37°C for 20 minutes.

  • Termination of Uptake:

    • Quickly wash the cells three times with ice-cold Krebs-Ringer buffer to stop the uptake process.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 0.1 M NaOH to each well.

    • Transfer the lysate to scintillation vials.

    • Measure the amount of [³H]-dopamine using a liquid scintillation counter.

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit.

  • Data Analysis:

    • Normalize the [³H]-dopamine counts to the protein content for each sample.

    • Express the results as a percentage of the control group.

Protocol 3: Measurement of Pro-inflammatory Cytokine Release

This protocol outlines the measurement of TNFα and Nitric Oxide (NO) in the supernatant of neuron-glia co-cultures.

Materials:

  • Primary neuron-glia co-cultures

  • LPS (10 ng/mL)

  • Amantadine solutions of various concentrations

  • ELISA kit for TNFα

  • Griess Reagent for NO measurement

Procedure:

  • Cell Treatment:

    • Culture primary neuron-glia co-cultures.

    • Pre-treat the cells with various concentrations of Amantadine for a specified time (e.g., 2 hours) before stimulating with LPS (10 ng/mL).

  • Supernatant Collection:

    • Collect the culture supernatant at appropriate time points for each cytokine (e.g., 3 hours for TNFα, 24 hours for NO).

  • Cytokine Measurement:

    • TNFα: Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

    • Nitric Oxide (NO): Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

  • Data Analysis:

    • Express the cytokine concentrations as a percentage of the LPS-only treated group.

Mandatory Visualization

G cluster_0 Amantadine's Dual Mechanism of Action cluster_1 Glutamatergic Synapse cluster_2 Dopaminergic Synapse Amantadine Amantadine NMDA_R NMDA Receptor Amantadine->NMDA_R Inhibits (Non-competitive antagonist) DAT Dopamine Transporter (DAT) Amantadine->DAT Inhibits Reuptake Vesicle Synaptic Vesicle Amantadine->Vesicle Enhances Release Glutamate Glutamate Glutamate->NMDA_R Activates Dopamine Dopamine

Caption: Dual mechanism of Amantadine action at the synapse.

G cluster_workflow Experimental Workflow: Neuroprotection Assay cluster_assays Outcome Measures start Start: Primary Neuron Culture treatment Treat with Amantadine (e.g., 10, 20, 30 µM) start->treatment toxin Induce Neuronal Damage (e.g., MPP+ or LPS) treatment->toxin incubation Incubate (e.g., 24-48 hours) toxin->incubation assay Perform Assays incubation->assay dopamine_uptake [3H]-Dopamine Uptake Assay assay->dopamine_uptake cell_viability Cell Viability Assay (e.g., MTT, LDH) assay->cell_viability immunostaining Immunocytochemistry (e.g., for TH+ neurons) assay->immunostaining analysis Data Analysis and Comparison dopamine_uptake->analysis cell_viability->analysis immunostaining->analysis

Caption: Workflow for assessing Amantadine's neuroprotective effects.

G cluster_pathway Amantadine's Anti-Inflammatory Signaling Amantadine Amantadine Microglia Activated Microglia Amantadine->Microglia Inhibits Astrocyte Astrocyte Amantadine->Astrocyte Stimulates Pro_inflammatory Pro-inflammatory Factors (TNFα, NO) Microglia->Pro_inflammatory Releases GDNF GDNF (Neurotrophic Factor) Astrocyte->GDNF Increases Expression Neuron Neuron Pro_inflammatory->Neuron Causes Damage GDNF->Neuron Promotes Survival Neuroprotection Neuroprotection Neuron->Neuroprotection

Caption: Amantadine's modulation of neuroinflammation.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Amedalin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Amedalin in human plasma. This compound, a selective norepinephrine reuptake inhibitor, and its internal standard are extracted from plasma via solid-phase extraction. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is validated according to current bioanalytical method validation guidelines and demonstrates excellent linearity, accuracy, precision, and recovery. This protocol is suitable for pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound (3-Methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one) is a selective norepinephrine reuptake inhibitor.[1][2] Although never marketed, its unique pharmacological profile warrants further investigation, necessitating a reliable bioanalytical method for its quantification in biological matrices to support preclinical and potential clinical studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity.[3][4] This document provides a detailed protocol for a validated HPLC-MS/MS method for this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • This compound-d3 (internal standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Cation Exchange)

Instrumentation
  • HPLC System: A system capable of gradient elution (e.g., Agilent 1290 Infinity II or equivalent)

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500+ or equivalent)

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of this compound and the internal standard from human plasma.

Table 1: Solid-Phase Extraction Protocol

StepProcedure
1. Conditioning Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
2. Equilibration Equilibrate the cartridge with 1 mL of 2% formic acid in water.
3. Loading To 100 µL of plasma, add 25 µL of IS working solution and 200 µL of 4% phosphoric acid. Vortex and load onto the SPE cartridge.
4. Washing Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
5. Elution Elute this compound and IS with 1 mL of 5% ammonium hydroxide in methanol.
6. Evaporation Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
7. Reconstitution Reconstitute the residue in 100 µL of the mobile phase A.
HPLC-MS/MS Conditions

Table 2: Chromatographic Conditions

ParameterSetting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B)

Table 3: Mass Spectrometric Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) m/z 295.2 → 165.1 (Quantifier), m/z 295.2 → 132.1 (Qualifier)
MRM Transition (IS) m/z 298.2 → 168.1
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi

(Note: MRM transitions are predicted based on the chemical structure of this compound and would need to be optimized experimentally.)

Method Validation

The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability.

Table 4: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ± 9.8%
Extraction Recovery 85.2% - 92.5%
Matrix Effect Minimal (CV < 12%)
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

Visual Protocols

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS MS/MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for this compound quantification.

sample_preparation_logic start Start: Plasma Sample (100 µL) add_is Add Internal Standard start->add_is acidify Acidify with Phosphoric Acid add_is->acidify load Load onto Conditioned SPE Cartridge acidify->load wash Wash (Aqueous & Organic) load->wash elute Elute with 5% NH4OH in Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute end Inject into HPLC-MS/MS reconstitute->end

Caption: Logical steps of the sample preparation protocol.

Conclusion

A highly sensitive, selective, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method utilizes a straightforward solid-phase extraction for sample cleanup and offers excellent performance in terms of linearity, precision, accuracy, and recovery. This method is well-suited for conducting pharmacokinetic and other related studies of this compound.

References

Application Note and Protocol: Radioligand Binding Assay for Amedalin at the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting a radioligand binding assay to characterize the binding affinity of Amedalin at the human norepinephrine transporter (NET).

Introduction

This compound is a selective norepinephrine reuptake inhibitor that was developed as an antidepressant.[1] Understanding its binding affinity to the norepinephrine transporter is crucial for characterizing its pharmacological profile. A competitive radioligand binding assay is the gold standard method for determining the affinity of a test compound for a specific receptor or transporter. This assay measures the ability of a non-radiolabeled compound, in this case, this compound, to displace a radiolabeled ligand that specifically binds to the norepinephrine transporter. The data generated allows for the determination of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), providing a quantitative measure of binding affinity.

Data Presentation

The following table summarizes the binding affinities of this compound and common reference compounds for the norepinephrine transporter (NET), as well as for the dopamine (DAT) and serotonin (SERT) transporters to illustrate selectivity.

Table 1: Binding Affinity of this compound and Reference Compounds for Monoamine Transporters

CompoundTransporterRadioligandIC50 (nM)Ki (nM)
This compound NET [³H]Nisoxetine Data not available Data not available
DAT->10,000>10,000
SERT->10,000>10,000
Desipramine NET[³H]Nisoxetine~4-10~1-5
Nisoxetine NET[³H]Nisoxetine-~1-5

Note: While it is established that this compound is a selective inhibitor of norepinephrine uptake, specific IC50 and Ki values from the primary literature, including the seminal 1976 paper by Koe, could not be retrieved from available resources. The table reflects its high selectivity for NET over DAT and SERT.

Experimental Protocols

This section outlines a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the human norepinephrine transporter (hNET) expressed in a stable cell line.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Desipramine hydrochloride.

  • Compound for Non-specific Binding: 10 µM Desipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow Diagram

experimental_workflow cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_analysis III. Data Analysis p1 1. Culture hNET-expressing cells p2 2. Prepare cell membranes via homogenization and centrifugation p1->p2 p3 3. Quantify membrane protein concentration p2->p3 p4 4. Prepare serial dilutions of this compound p3->p4 a1 5. Incubate membranes, [³H]Nisoxetine, and this compound/control in 96-well plates a2 6. Terminate reaction by rapid filtration to separate bound and free radioligand a1->a2 a3 7. Wash filters to remove non-specific binding a2->a3 a4 8. Measure radioactivity using liquid scintillation counting a3->a4 d1 9. Calculate specific binding d2 10. Generate competition curve and determine IC50 value d1->d2 d3 11. Calculate Ki value using the Cheng-Prusoff equation d2->d3

Caption: Workflow for the Norepinephrine Transporter Binding Assay.

Step-by-Step Methodology
  • Cell Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in Assay Buffer, determine the protein concentration, and store at -80°C.

  • Assay Performance:

    • In a 96-well microplate, add the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).

      • Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.

      • Test Compound: 50 µL of this compound dilution, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration and Counting:

    • Pre-soak the glass fiber filter mats in 0.3% polyethyleneimine.

    • Rapidly filter the contents of the wells through the pre-soaked filter mats using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts per minute (CPM) from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Signaling Pathway and Experimental Logic

The diagram below illustrates the principle of competitive binding at the norepinephrine transporter.

competitive_binding cluster_interaction Binding Interactions NET Norepinephrine Transporter (NET) Binding Specific Binding of Radioligand NET->Binding Radioligand [³H]Nisoxetine (Radioligand) Radioligand->NET Binds to This compound This compound (Competitor) This compound->NET Competes with Radioligand Displacement Displacement by this compound This compound->Displacement Displacement->Binding Reduces

References

Application Notes and Protocols for Amedalin: A Tool for Studying Norepinephrine-Dependent Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amedalin (UK-3540-1) is a selective norepinephrine reuptake inhibitor (SNRI) developed in the 1970s.[1][2] While it was never commercialized as an antidepressant, its specific mechanism of action makes it a valuable research tool for investigating the intricacies of norepinephrine-dependent signaling pathways. This compound functions by binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby increasing the extracellular concentration and enhancing noradrenergic neurotransmission.[1] Its high selectivity for the NET over serotonin and dopamine transporters minimizes off-target effects, allowing for a focused study of norepinephrine's role in various physiological and pathological processes.[1][2]

These application notes provide detailed protocols for utilizing this compound to study norepinephrine-dependent signaling, from direct target engagement to downstream cellular responses.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Norepinephrine signaling is terminated primarily through its reuptake from the synaptic cleft into the presynaptic neuron by the norepinephrine transporter (NET). This compound selectively blocks this transporter, leading to an accumulation of norepinephrine in the synapse. This increased availability of norepinephrine results in enhanced activation of postsynaptic α- and β-adrenergic receptors, which in turn modulates various downstream signaling cascades.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake Reuptake NET->NE_reuptake Transport This compound This compound This compound->NET Inhibition NE_synapse->NET Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding & Activation Signaling_Pathways Downstream Signaling Pathways Adrenergic_Receptor->Signaling_Pathways

Caption: Mechanism of this compound Action.

Data Presentation

Due to the limited availability of public data for this compound, the following tables present representative quantitative data for a well-characterized selective norepinephrine reuptake inhibitor, Reboxetine. This data is intended to be illustrative of the expected pharmacological profile of a selective NET inhibitor and can serve as a benchmark for experiments with this compound.

Table 1: Inhibitory Potency at Monoamine Transporters

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
Reboxetine1.1135>10,000
This compoundData not availableReported as not significantReported as not significant

Ki (inhibitor constant) is a measure of the binding affinity of an inhibitor to a transporter. A lower Ki value indicates a higher affinity.

Table 2: Functional Inhibition of Norepinephrine Uptake

CompoundNET IC50 (nM)
Reboxetine5.8
This compoundData not available

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to block 50% of the norepinephrine uptake.

Experimental Protocols

The following are detailed protocols that can be adapted for the use of this compound in studying norepinephrine-dependent signaling pathways.

Protocol 1: Norepinephrine Transporter (NET) Binding Assay

This protocol determines the binding affinity of this compound for the norepinephrine transporter using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • [³H]-Nisoxetine (radioligand)

  • This compound

  • Desipramine (positive control)

  • Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-hNET cells.

    • Homogenize cells in ice-cold Assay Buffer.

    • Centrifuge to pellet membranes and resuspend in fresh Assay Buffer.

    • Determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 50 µL of varying concentrations of this compound (or Desipramine for control).

    • For total binding, add 50 µL of Assay Buffer. For non-specific binding, add 50 µL of a high concentration of Desipramine (e.g., 10 µM).

    • Add 50 µL of [³H]-Nisoxetine to all wells.

    • Add 50 µL of the cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Start Start Membrane_Prep Prepare hNET Membranes Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Buffer - this compound/Control - [³H]-Nisoxetine - Membranes Membrane_Prep->Assay_Setup Incubation Incubate at RT for 1 hour Assay_Setup->Incubation Harvesting Harvest on Glass Fiber Filters Incubation->Harvesting Washing Wash Filters with Cold Buffer Harvesting->Washing Quantification Measure Radioactivity (Scintillation Counter) Washing->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: NET Binding Assay Workflow.

Protocol 2: In Vitro Norepinephrine Uptake Assay

This protocol measures the functional inhibition of norepinephrine uptake by this compound in cells expressing the NET.

Materials:

  • HEK293 cells stably expressing hNET

  • [³H]-Norepinephrine or a fluorescent norepinephrine analog

  • This compound

  • Desipramine (positive control)

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Plating:

    • Plate HEK293-hNET cells in a 96-well plate and grow to confluency.

  • Pre-incubation with Inhibitor:

    • Wash the cells with Uptake Buffer.

    • Add Uptake Buffer containing various concentrations of this compound (or Desipramine).

    • Incubate for 15-30 minutes at 37°C.

  • Norepinephrine Uptake:

    • Add [³H]-Norepinephrine or a fluorescent analog to each well.

    • Incubate for 10-20 minutes at 37°C.

  • Termination of Uptake:

    • Rapidly wash the cells three times with ice-cold Uptake Buffer to remove extracellular substrate.

  • Cell Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity or fluorescence of the cell lysate.

  • Data Analysis:

    • Calculate the percentage of norepinephrine uptake inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Start Start Cell_Plating Plate hNET-expressing Cells Start->Cell_Plating Preincubation Pre-incubate with This compound Cell_Plating->Preincubation NE_Uptake Add Radiolabeled/Fluorescent Norepinephrine Preincubation->NE_Uptake Termination Wash with Cold Buffer to Stop Uptake NE_Uptake->Termination Lysis Lyse Cells Termination->Lysis Quantification Measure Signal (Radioactivity/Fluorescence) Lysis->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Norepinephrine Uptake Assay Workflow.

Protocol 3: Measurement of Downstream cAMP Signaling

This protocol measures the effect of enhanced norepinephrine signaling (due to this compound) on intracellular cyclic AMP (cAMP) levels, a key second messenger.

Materials:

  • Cells expressing β-adrenergic receptors (e.g., CHO-β2AR)

  • This compound

  • Norepinephrine

  • Isoproterenol (β-adrenergic agonist, positive control)

  • Propranolol (β-adrenergic antagonist, negative control)

  • cAMP assay kit (e.g., HTRF, ELISA, or FRET-based)

  • Cell culture medium

  • 384-well plates

Procedure:

  • Cell Plating:

    • Plate cells in a 384-well plate and culture overnight.

  • This compound Treatment:

    • Treat cells with a fixed concentration of this compound for a specified time to inhibit norepinephrine reuptake (if studying endogenous norepinephrine).

  • Norepinephrine Stimulation:

    • Add varying concentrations of norepinephrine to the wells.

    • Include controls: norepinephrine alone, isoproterenol, and norepinephrine with propranolol.

  • Incubation:

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Generate a dose-response curve for norepinephrine-stimulated cAMP production in the presence and absence of this compound.

    • Determine the EC50 of norepinephrine for cAMP production.

Start Start Cell_Plating Plate Cells with β-Adrenergic Receptors Start->Cell_Plating Amedalin_Treatment Treat with this compound (optional, for endogenous NE) Cell_Plating->Amedalin_Treatment NE_Stimulation Stimulate with Norepinephrine Amedalin_Treatment->NE_Stimulation Incubation Incubate at 37°C NE_Stimulation->Incubation Lysis_Measurement Lyse Cells and Measure cAMP Incubation->Lysis_Measurement Data_Analysis Generate Dose-Response Curve and Calculate EC50 Lysis_Measurement->Data_Analysis End End Data_Analysis->End

Caption: cAMP Signaling Assay Workflow.

Protocol 4: Gene Expression Analysis

This protocol outlines the steps to analyze changes in gene expression in response to enhanced norepinephrine signaling mediated by this compound.

Materials:

  • Neuronal cell culture or tissue of interest

  • This compound

  • Norepinephrine

  • RNA extraction kit

  • qRT-PCR reagents and instrument or microarray/RNA-seq services

  • Primers for target genes (e.g., c-Fos, BDNF) and housekeeping genes

Procedure:

  • Cell/Tissue Treatment:

    • Treat cells or tissue with this compound and/or norepinephrine for a desired time course (e.g., 1, 4, 24 hours).

  • RNA Extraction:

    • Harvest cells or tissue and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

  • cDNA Synthesis (for qRT-PCR):

    • Reverse transcribe RNA into cDNA.

  • Gene Expression Quantification:

    • qRT-PCR: Perform real-time PCR using primers for genes of interest and housekeeping genes.

    • Microarray/RNA-seq: Prepare libraries and perform hybridization or sequencing.

  • Data Analysis:

    • qRT-PCR: Calculate the relative fold change in gene expression using the ΔΔCt method.

    • Microarray/RNA-seq: Perform differential gene expression analysis to identify up- and down-regulated genes.

Start Start Cell_Treatment Treat Cells/Tissue with This compound +/- Norepinephrine Start->Cell_Treatment RNA_Extraction Extract Total RNA Cell_Treatment->RNA_Extraction Quality_Control Assess RNA Quality and Quantity RNA_Extraction->Quality_Control Quantification Quantify Gene Expression (qRT-PCR, Microarray, or RNA-seq) Quality_Control->Quantification Data_Analysis Analyze Differential Gene Expression Quantification->Data_Analysis End End Data_Analysis->End

Caption: Gene Expression Analysis Workflow.

References

Application Notes and Protocols for Behavioral Studies Using Amedalin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Amedalin (UK-3540-1) is an experimental antidepressant synthesized in the 1970s that was never commercially marketed.[1][2] As such, published data on its use in behavioral studies are scarce. The following application notes and protocols are based on its primary mechanism of action as a selective norepinephrine reuptake inhibitor[1][3][4] and generalized procedures for assessing compounds with potential antidepressant and psychostimulant properties.

Introduction to this compound

This compound is a selective norepinephrine reuptake inhibitor (NRI).[1][3] By blocking the norepinephrine transporter (NET), this compound increases the extracellular concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. While primarily selective for norepinephrine, its potential effects on dopamine reuptake should also be considered when designing a comprehensive behavioral assessment, as compounds affecting catecholamines can have complex behavioral profiles.[1][5] These protocols are designed to assess both the potential antidepressant-like and psychostimulant effects of this compound in rodent models.

Mechanism of Action: Norepinephrine Reuptake Inhibition

The primary therapeutic hypothesis for this compound is that by inhibiting the reuptake of norepinephrine, it alleviates depressive symptoms. Norepinephrine is a key neurotransmitter involved in regulating mood, arousal, and stress responses.[6] The diagram below illustrates this proposed mechanism at the neuronal synapse.

dot cluster_pre cluster_post presynaptic Presynaptic Norepinephrine (NE) Neuron postsynaptic Postsynaptic Neuron net Norepinephrine Transporter (NET) synaptic_cleft Synaptic Cleft This compound This compound This compound->net Blocks net->presynaptic Reuptake ne_vesicle NE ne_receptor Adrenergic Receptor ne_vesicle->ne_receptor Increased NE Binds Receptor

Caption: Proposed mechanism of this compound at a noradrenergic synapse.

Protocols for Behavioral Assessment

To evaluate the antidepressant and psychostimulant potential of this compound, a tiered approach using well-validated rodent behavioral assays is recommended. The following protocols for the Forced Swim Test (FST), Tail Suspension Test (TST), and Locomotor Activity Test are provided.

Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used assay to screen for antidepressant efficacy.[7][8] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time spent immobile.[8][9]

FST_Workflow acclimatization 1. Animal Acclimatization (7 days) grouping 2. Randomize into Groups (Vehicle, this compound Doses) acclimatization->grouping admin 3. Drug Administration (e.g., 30-60 min pre-test, IP) grouping->admin pre_test 4. Pre-Swim Session (Optional) (Day 1: 15 min) admin->pre_test test 5. Test Session (Day 2: 5-6 min) pre_test->test 24h record 6. Record Behavior (Video Analysis) test->record analysis 7. Score Immobility Time record->analysis

Caption: Workflow for the Forced Swim Test (FST) protocol.
  • Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. Animals should be group-housed and allowed to acclimate to the facility for at least one week prior to testing.

  • Apparatus: A transparent cylinder (e.g., 25 cm height x 15 cm diameter for mice; 45 cm height x 20 cm diameter for rats) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approx. 15 cm for mice).[10]

  • Procedure:

    • Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, IP) 30-60 minutes before the test.

    • Gently place each animal into the water-filled cylinder.

    • The test session typically lasts for 6 minutes.[11] Behavior is often recorded via video for later scoring.

    • The key dependent variable is immobility time, typically scored during the final 4 minutes of the test.[12] Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests an antidepressant-like effect.

Treatment GroupDose (mg/kg, IP)NMean Immobility (seconds) ± SEM% Change from Vehicle
Vehicle (Saline)-10150.5 ± 10.2-
This compound1010115.2 ± 9.8-23.5%
This compound201085.7 ± 8.5-43.1%
Imipramine (Control)201075.1 ± 7.9-50.1%
Note: Data are hypothetical and for illustrative purposes only.
Protocol 2: Tail Suspension Test (TST) for Antidepressant-Like Activity

The TST is another primary screening tool for potential antidepressants, particularly in mice.[12][13][14] Similar to the FST, it is based on inducing a state of behavioral despair in an inescapable, moderately stressful situation.[14] Antidepressants reduce the time the animal spends immobile.

TST_Workflow acclimatization 1. Animal Acclimatization & Grouping admin 2. Drug Administration (e.g., 60 min pre-test, IP) acclimatization->admin suspend 3. Suspend Mouse by Tail (6 min duration) admin->suspend record 4. Record Behavior (Automated system or video) suspend->record analysis 5. Score Total Immobility Time record->analysis compare 6. Statistical Comparison of Groups analysis->compare

Caption: Workflow for the Tail Suspension Test (TST) protocol.
  • Animals: The TST is validated for use in mice.[13] Different strains may exhibit different baseline levels of immobility.

  • Apparatus: A suspension box or bar is used to hang the mice by their tails. The mouse should be positioned so it cannot escape or hold onto any surfaces.[12]

  • Procedure:

    • Administer this compound or vehicle 60 minutes prior to the test.

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is typically 6 minutes, and the entire session is scored.[13][15]

    • Immobility is defined as the absence of any limb or body movement, except for respiration.[12] Scoring can be done manually or with automated video-tracking software.

  • Data Analysis: Compare the mean immobility time across groups. A significant decrease in immobility in this compound-treated mice relative to controls indicates an antidepressant-like effect.[15][16]

Treatment GroupDose (mg/kg, IP)NMean Immobility (seconds) ± SEM% Change from Vehicle
Vehicle (Saline)-12185.3 ± 12.1-
This compound1012142.6 ± 11.5-23.0%
This compound2012101.9 ± 10.3-45.0%
Desipramine (Control)201295.4 ± 9.9-48.5%
Note: Data are hypothetical and for illustrative purposes only.
Protocol 3: Locomotor Activity Test

Because this compound affects catecholamines (norepinephrine and potentially dopamine), it is crucial to assess its effects on general locomotor activity.[17] An increase in motor activity could confound the results of the FST and TST, leading to a "false positive" antidepressant-like effect.[9][16] This test also helps characterize any psychostimulant properties of the compound.[18][19]

Locomotor_Workflow habituation 1. Habituation to Test Chamber (e.g., 30-60 min on Day 1) admin 2. Drug Administration (Vehicle, this compound Doses) habituation->admin placement 3. Place Animal in Chamber (Immediately after injection) admin->placement record 4. Record Activity (e.g., 60-120 min via infrared beams) placement->record analysis 5. Quantify Distance Traveled record->analysis

Caption: Workflow for the Locomotor Activity Test protocol.
  • Animals: Mice or rats can be used.

  • Apparatus: An open field arena (e.g., 40 x 40 cm) equipped with a grid of infrared photobeams to automatically track movement.[20][21] The chamber should be in a sound-attenuated environment.

  • Procedure:

    • On a day prior to testing, animals may be habituated to the testing chambers to reduce novelty-induced hyperactivity.[20]

    • On the test day, administer this compound or vehicle.

    • Immediately place the animal in the center of the open field arena.

    • Record locomotor activity for a set period (e.g., 60-120 minutes). Key measures include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect. Total distance traveled over the entire session is the primary outcome. Compare activity levels between this compound-treated and vehicle-treated animals.

Treatment GroupDose (mg/kg, IP)NTotal Distance Traveled (meters) ± SEM% Change from Vehicle
Vehicle (Saline)-8150.2 ± 15.5-
This compound108165.8 ± 18.1+10.4%
This compound208240.1 ± 22.3+59.9%
Amphetamine (Control)28455.6 ± 35.7+203.3%
Note: Data are hypothetical and for illustrative purposes only.

Interpretation and Further Steps

  • Antidepressant Profile: A significant decrease in immobility in the FST and/or TST, at doses that do not cause significant hyperlocomotion, would suggest a true antidepressant-like profile for this compound.

  • Psychostimulant Profile: A dose-dependent increase in locomotor activity would indicate psychostimulant properties. If the doses that reduce immobility in the FST/TST also cause hyperlocomotion, the antidepressant-like findings may be confounded by a general increase in motor output.

  • Next Steps: Should this compound show a promising profile, further studies could investigate its effects on anhedonia (e.g., Sucrose Preference Test), anxiety (e.g., Elevated Plus Maze), and cognitive function.

References

Application Notes and Protocols for In Vivo Administration of Amedalin (UK-3540-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Amedalin (UK-3540-1) is an antidepressant that was synthesized in the early 1970s but was never commercially marketed.[1] Consequently, publicly available in vivo animal study data, including detailed administration protocols and quantitative outcomes, is extremely limited. The following application notes and protocols are based on general principles of administering selective norepinephrine reuptake inhibitors (NRIs) in animal models and should be adapted and optimized based on pilot studies for any new in vivo research with this compound.

Introduction

This compound is a selective norepinephrine reuptake inhibitor.[1] Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine in the synapse. These application notes provide generalized protocols for the in vivo administration of this compound in animal studies, focusing on common routes of administration and relevant experimental considerations.

Signaling Pathway

The primary signaling pathway affected by this compound is the norepinephrine signaling cascade. By inhibiting the reuptake of norepinephrine, this compound enhances the activation of adrenergic receptors (alpha and beta) on postsynaptic neurons.

This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits Norepinephrine Norepinephrine NET->Norepinephrine Reuptake SynapticCleft Synaptic Cleft Norepinephrine->SynapticCleft AdrenergicReceptors Adrenergic Receptors (α, β) SynapticCleft->AdrenergicReceptors Binds to PostsynapticNeuron Postsynaptic Neuron AdrenergicReceptors->PostsynapticNeuron DownstreamSignaling Downstream Signaling Cascades AdrenergicReceptors->DownstreamSignaling Activates cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing AnimalAcclimation Animal Acclimation (e.g., 7 days) BaselineMeasurements Baseline Measurements (e.g., behavior, physiological) AnimalAcclimation->BaselineMeasurements Randomization Randomization into Treatment Groups BaselineMeasurements->Randomization AmedalinAdmin This compound Administration (PO, IV, IP, or SC) Randomization->AmedalinAdmin VehicleAdmin Vehicle Control Administration Randomization->VehicleAdmin PharmacokineticSampling Pharmacokinetic Blood Sampling AmedalinAdmin->PharmacokineticSampling BehavioralTesting Behavioral Testing (e.g., forced swim test) AmedalinAdmin->BehavioralTesting VehicleAdmin->BehavioralTesting DataAnalysis Data Analysis and Interpretation PharmacokineticSampling->DataAnalysis TissueCollection Tissue Collection (e.g., brain, plasma) BehavioralTesting->TissueCollection BehavioralTesting->DataAnalysis TissueCollection->DataAnalysis

References

Amedalin stock solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Amedalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective norepinephrine reuptake inhibitor (NRI) that has been studied for its potential antidepressant properties.[1] By blocking the norepinephrine transporter (NET), this compound increases the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1] This application note provides detailed protocols for the preparation and storage of this compound stock solutions to ensure consistency and reliability in experimental settings.

This compound Properties

Proper handling and storage of this compound are crucial for maintaining its chemical integrity and biological activity. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O[2][3]
Molecular Weight 294.398 g/mol [2][3]
CAS Number 22136-26-1[2]
Appearance White crystalline powder[1]

Stock Solution Preparation

The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is recommended to prepare the solution in a sterile environment, such as a laminar flow hood, to prevent contamination.

3.1 Materials and Equipment

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or sterile conical tubes

  • Vortex mixer

  • Analytical balance

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2 Protocol for 10 mM this compound Stock Solution

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

      • For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mM × 1 mL × 294.398 g/mol = 2.944 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Dissolve in DMSO:

    • Add the weighed this compound powder to a sterile tube.

    • Add the desired volume of DMSO (e.g., 1 mL for 2.944 mg of this compound).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary. This compound hydrochloride is also reported to be soluble in water and dichloromethane.[1]

  • Aliquot for Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[4]

Storage and Stability

Proper storage is critical to maintain the stability and efficacy of this compound in both its powdered and dissolved forms.

FormStorage TemperatureShelf LifeRecommendations
Powder -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.[2][5]
In Solvent (e.g., DMSO) -80°C1 yearAliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[2][4]

Note: The stability of solutions is dependent on the solvent used.[6] Always refer to the manufacturer's guidelines for specific storage instructions. For long-term storage, -80°C is recommended for solutions.[2]

Experimental Protocols

5.1 Dilution to Working Concentration

This protocol provides an example of how to dilute the 10 mM stock solution to a 10 µM working solution for cell-based assays.

  • Determine the required volumes:

    • Use the formula: M₁V₁ = M₂V₂

      • M₁ = Initial concentration (10 mM)

      • V₁ = Initial volume (to be calculated)

      • M₂ = Final concentration (10 µM = 0.01 mM)

      • V₂ = Final volume (e.g., 1 mL)

    • V₁ = (M₂ × V₂) / M₁ = (0.01 mM × 1 mL) / 10 mM = 0.001 mL = 1 µL

  • Prepare the working solution:

    • Add 999 µL of the desired cell culture medium or buffer to a sterile tube.

    • Add 1 µL of the 10 mM this compound stock solution.

    • Mix thoroughly by gentle pipetting or vortexing.

    • The final concentration of the working solution is 10 µM.

Mechanism of Action and Signaling Pathway

This compound functions as a selective norepinephrine reuptake inhibitor.[1] By blocking the norepinephrine transporter (NET) on presynaptic neurons, it prevents the reuptake of norepinephrine from the synaptic cleft. This leads to an elevated concentration of norepinephrine in the synapse, enhancing its binding to postsynaptic adrenergic receptors and augmenting downstream signaling. The therapeutic effects of antidepressants are thought to be mediated by long-term neuroadaptive changes, including alterations in signaling pathways that regulate cell proliferation and synaptic plasticity.[7][8]

Amedalin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse NE NE_vesicle->NE_synapse NE Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds This compound This compound This compound->NET Blocks Signaling_Cascade Downstream Signaling Cascade (e.g., cAMP, mTOR) Adrenergic_Receptor->Signaling_Cascade Activates Cellular_Response Increased Neuronal Activity & Plasticity Signaling_Cascade->Cellular_Response Leads to

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

Troubleshooting low signal in Amedalin norepinephrine uptake assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Amedalin norepinephrine uptake assays.

Frequently Asked Questions (FAQs) - Troubleshooting Low Signal

Q1: Why is my fluorescent signal weak or indistinguishable from the background in my norepinephrine uptake assay?

A low signal-to-noise ratio can be caused by several factors. Here are the primary areas to investigate:

  • Sub-optimal Reagent Concentrations: The concentrations of the fluorescent substrate or this compound might not be optimal. It is crucial to perform a concentration-response curve for both the substrate and the inhibitor.

  • Cell Health and Density: The cells expressing the norepinephrine transporter (NET), such as HEK293-hNET or SK-N-BE(2)C, may not be healthy or at the correct density.[1] Ensure cells are viable and have formed a confluent monolayer before starting the assay.

  • Incorrect Assay Buffer: The composition of the assay buffer is critical for transporter activity. Ensure it is correctly prepared and at the proper pH.

  • Insufficient Incubation Time: The incubation times for the substrate and inhibitor may be too short. Consider increasing the incubation periods to allow for maximal binding and uptake.[2]

  • Photobleaching: Excessive exposure of the fluorescent substrate to light can cause photobleaching and reduce the signal. Minimize light exposure to the assay plate.

Q2: How can I reduce high background fluorescence in my assay?

High background can mask a weak signal. Here are some strategies to minimize it:

  • Use of Masking Dyes: Some commercial assay kits include masking dyes that quench extracellular fluorescence, thereby improving the signal-to-noise ratio.[3]

  • Washing Steps: Ensure that washing steps are performed thoroughly to remove any unbound fluorescent substrate. However, be gentle to avoid dislodging the cells.

  • Buffer Composition: Certain components in the buffer can autofluoresce. Test your buffer for inherent fluorescence and consider using alternative components if necessary.[4]

  • Plate Type: Use plates designed for fluorescence assays (e.g., black-walled, clear-bottom plates) to minimize well-to-well crosstalk and background fluorescence.

Q3: Could the issue be with my this compound compound?

This compound is a selective norepinephrine reuptake inhibitor.[5] If you suspect an issue with your compound, consider the following:

  • Compound Integrity: Ensure the this compound is not degraded. Check the storage conditions and consider using a fresh stock.

  • Solubility: this compound may not be fully dissolved in the assay buffer. This can lead to an inaccurate concentration. Ensure complete solubilization, using a solvent like DMSO if necessary, and then diluting it in the assay buffer.

  • Concentration Range: You may be using a concentration of this compound that is too high, leading to complete inhibition of uptake and therefore a low signal. Perform a serial dilution to determine the optimal concentration range.

Q4: What are the expected IC50 values for this compound in a norepinephrine uptake assay?

While specific IC50 values for this compound can vary depending on the experimental conditions (cell type, substrate concentration, etc.), it is known to be a potent inhibitor of norepinephrine uptake. For comparison, other NET inhibitors like desipramine have reported IC50 values in the nanomolar range. It is recommended to run a known NET inhibitor as a positive control to validate your assay system.

Quantitative Data Summary

For successful norepinephrine uptake assays, it is crucial to use appropriate concentrations of substrates and inhibitors. The following tables provide a summary of key quantitative data for reference.

ParameterCompoundCell LineValueReference
K_M[³H]norepinephrineSK-N-BE(2)C416 nM[1]
IC_50DesipramineHEK293-hNET~1 nM[6]
IC_506-NO(2)-NERat Spinal Synaptosomes8.3 µM[7]

Note: These values are illustrative and may vary between different experimental setups.

Experimental Protocols

Below are detailed methodologies for conducting a norepinephrine uptake assay.

Protocol 1: Fluorescent Norepinephrine Uptake Assay

This protocol is adapted from commercially available neurotransmitter uptake assay kits.[3][8][9]

Materials:

  • HEK293 cells stably expressing human norepinephrine transporter (hNET)

  • Fluorescent norepinephrine transporter substrate

  • This compound

  • Assay Buffer (e.g., Krebs-Ringer-HEPES)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the hNET-expressing cells in the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Reagent Preparation: Prepare serial dilutions of this compound and a positive control inhibitor (e.g., desipramine) in the assay buffer. Prepare the fluorescent substrate solution in the assay buffer according to the manufacturer's instructions.

  • Assay Initiation:

    • Remove the culture medium from the wells.

    • Wash the cells gently with 100 µL of assay buffer.

    • Add 50 µL of the this compound dilutions or control compounds to the respective wells.

    • Add 50 µL of the fluorescent substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Protect the plate from light.

  • Signal Detection: Measure the fluorescence intensity using a bottom-read fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.

Protocol 2: Radioligand-Based Norepinephrine Uptake Assay

This protocol is based on traditional radiolabeled neurotransmitter uptake assays.[1][6]

Materials:

  • SK-N-BE(2)C cells or other suitable cell line endogenously expressing NET.[1]

  • [³H]Norepinephrine

  • This compound

  • Assay Buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Plate cells in a 24-well plate and grow to confluency.[1]

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution of [³H]Norepinephrine in assay buffer.

  • Assay Initiation:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add 200 µL of assay buffer containing the different concentrations of this compound to the wells.

    • Add 50 µL of [³H]Norepinephrine solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Assay Termination:

    • Aspirate the assay solution and rapidly wash the cells three times with ice-cold assay buffer to terminate the uptake.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Visualizations

Norepinephrine Uptake and Inhibition Pathway

Norepinephrine_Uptake_Inhibition Norepinephrine Uptake and Inhibition Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine NET Norepinephrine Transporter (NET) Norepinephrine->NET Binds to This compound This compound This compound->NET Inhibits Intracellular_NE Norepinephrine NET->Intracellular_NE Transports

Caption: A diagram illustrating the inhibition of norepinephrine uptake by this compound.

Experimental Workflow for a Fluorescent Norepinephrine Uptake Assay

Experimental_Workflow Experimental Workflow for a Fluorescent Norepinephrine Uptake Assay A Plate hNET-expressing cells B Prepare this compound and fluorescent substrate solutions A->B C Wash cells and add This compound dilutions B->C D Add fluorescent substrate C->D E Incubate at 37°C D->E F Measure fluorescence E->F G Analyze data F->G Troubleshooting_Logic Troubleshooting Logic for Low Signal Start Low Signal in Assay Check_Cells Check Cell Health and Density Start->Check_Cells Check_Reagents Verify Reagent Concentrations Check_Cells->Check_Reagents No Issue Optimize_Cells Optimize Cell Plating and Culture Conditions Check_Cells->Optimize_Cells Issue Found Check_Protocol Review Assay Protocol Check_Reagents->Check_Protocol No Issue Optimize_Reagents Perform Concentration- Response Curves Check_Reagents->Optimize_Reagents Issue Found Optimize_Protocol Adjust Incubation Times and Washing Steps Check_Protocol->Optimize_Protocol Issue Found End Signal Improved Optimize_Cells->End Optimize_Reagents->End Optimize_Protocol->End

References

Optimizing Amedalin Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vitro experimental use of Amedalin, a selective norepinephrine reuptake inhibitor (SNRI).[1][2] Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Troubleshooting Guide

Common issues encountered during in vitro experiments with this compound and other norepinephrine reuptake inhibitors are outlined below, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High background signal in neurotransmitter uptake assays - Inadequate washing steps- Non-specific binding of radiolabeled or fluorescent tracer- Cell line expressing multiple monoamine transporters- Increase the number and duration of wash steps with ice-cold assay buffer.- Include a known, potent inhibitor (e.g., desipramine at a high concentration) to define non-specific uptake.- Use a cell line specifically engineered to express only the norepinephrine transporter (NET).
Low signal or no inhibition observed - this compound concentration is too low- Inactive this compound stock solution- Low expression of the norepinephrine transporter (NET) in the chosen cell line- Incorrect assay conditions (e.g., temperature, incubation time)- Perform a dose-response curve starting from a low nanomolar range up to the micromolar range.- Prepare a fresh stock solution of this compound in the recommended solvent.- Verify NET expression in your cell line via methods like Western blot or qPCR.- Optimize assay parameters; ensure incubation temperature is appropriate for transporter activity (typically 37°C).
High variability between replicate wells - Inconsistent cell seeding density- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the microplate, or fill them with a buffer solution to maintain humidity.
Cell toxicity observed at higher concentrations - Off-target effects of this compound- Solvent toxicity- Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT or LDH assay).- Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective norepinephrine reuptake inhibitor (SNRI).[1][2] It functions by blocking the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.[3] this compound has been noted to have no significant effects on the reuptake of serotonin or dopamine.[1]

Q2: What is a good starting concentration range for this compound in an in vitro experiment?

Q3: Which cell lines are suitable for in vitro experiments with this compound?

Cell lines that endogenously or recombinantly express the human norepinephrine transporter (NET) are suitable for studying the effects of this compound. Commonly used cell lines include:

  • Human Embryonic Kidney (HEK293) cells stably transfected with the human NET gene.[4]

  • Neuroblastoma cell lines , such as SK-N-BE(2)C, which have been shown to endogenously express high levels of NET.[5]

  • CHO (Chinese Hamster Ovary) cells can also be used when transfected with the NET gene.

The choice of cell line may depend on the specific research question and the desired experimental throughput.

Quantitative Data: IC50 Values of Structurally Similar Norepinephrine Reuptake Inhibitors

To aid in the design of your experiments, the following table summarizes the in vitro IC50 values for several well-characterized selective norepinephrine reuptake inhibitors. These values can serve as a reference for estimating the expected potency of this compound.

Compound IC50 (nM) for Norepinephrine Transporter (NET) Reference
Reboxetine1.1[6]
Desipramine4.0[6]
Nortriptyline8.0[6]
Atomoxetine5.0[7]

Experimental Protocols

Detailed Methodology: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a common method for assessing the inhibitory potency of this compound on the norepinephrine transporter (NET) using a radiolabeled substrate.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • Poly-D-lysine coated 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine (radiolabeled tracer)

  • This compound stock solution (in DMSO)

  • Desipramine (positive control)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture hNET-HEK293 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Preparation of Assay Plate:

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

    • Prepare serial dilutions of this compound in KRH buffer. Also, prepare solutions for total uptake (vehicle control) and non-specific uptake (a high concentration of desipramine, e.g., 10 µM).

    • Add 50 µL of the diluted this compound, vehicle, or desipramine to the appropriate wells.

  • Initiation of Uptake:

    • Prepare the [³H]-Norepinephrine solution in KRH buffer at a concentration twice the final desired concentration.

    • Add 50 µL of the [³H]-Norepinephrine solution to each well to initiate the uptake reaction. The final concentration of the tracer should be close to its Km for the transporter.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes. The optimal incubation time should be determined empirically to be within the linear range of uptake.

  • Termination of Uptake and Washing:

    • Terminate the uptake by rapidly aspirating the solution from the wells.

    • Wash the cells three times with 200 µL of ice-cold KRH buffer per well to remove the unbound radiotracer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts in the presence of desipramine) from all other measurements.

    • Plot the specific uptake as a percentage of the total uptake (vehicle control) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Visualizations

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine Vesicle Synaptic_Cleft Norepinephrine Norepinephrine_Vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect This compound This compound This compound->NET Inhibition

Caption: Norepinephrine signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture hNET-HEK293 cells Cell_Plating Plate cells in 96-well plate Cell_Culture->Cell_Plating Prepare_Reagents Prepare this compound dilutions and [3H]-Norepinephrine Cell_Plating->Prepare_Reagents Add_Inhibitor Add this compound/Controls Initiate_Uptake Add [3H]-Norepinephrine Add_Inhibitor->Initiate_Uptake Incubate Incubate at 37°C Initiate_Uptake->Incubate Terminate_Uptake Wash with cold buffer Incubate->Terminate_Uptake Cell_Lysis Lyse cells Scintillation_Counting Measure radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis

References

Preventing Amedalin precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Amedalin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a selective norepinephrine reuptake inhibitor.[1][2] Its hydrochloride salt is reported to be soluble in water.[3] Key properties are summarized below:

PropertyValueSource
Molecular FormulaC19H22N2O[1]
Molecular Weight294.4 g/mol [1]
IUPAC Name3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one[1]

Q2: Why is my this compound precipitating in my aqueous buffer?

Precipitation of this compound can occur for several reasons:

  • Concentration above solubility limit: The concentration of this compound in your buffer may exceed its solubility under the specific experimental conditions (e.g., pH, temperature).

  • Solvent shock: Rapidly diluting a concentrated this compound stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.[4]

  • pH of the buffer: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the buffer.[5]

  • Temperature: Temperature can influence the solubility of small molecules.[6] Preparing or storing the solution at a lower temperature than that at which solubility was determined can lead to precipitation.

  • Buffer composition: Components of your buffer system could potentially interact with this compound to reduce its solubility.

Q3: What is the recommended solvent for preparing this compound stock solutions?

While this compound hydrochloride is water-soluble, for many experimental applications, a concentrated stock solution is prepared in a non-aqueous solvent.[3] Dimethyl sulfoxide (DMSO) is a common choice for dissolving small molecules for in vitro studies.[7]

Q4: How can I determine the maximum soluble concentration of this compound in my specific buffer?

You can determine the maximum soluble concentration by performing a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below.[8] This involves creating serial dilutions of this compound in your buffer and identifying the highest concentration that remains visually clear of precipitate.[8]

Troubleshooting Guide

This guide provides a step-by-step approach to resolving this compound precipitation issues.

Issue: I observed a precipitate after adding my this compound stock solution to my aqueous buffer.

Step 1: Verify your stock solution.

  • Question: Is your this compound stock solution fully dissolved?

  • Action: Visually inspect your stock solution for any crystals or cloudiness. If it is not clear, try gentle warming (e.g., 37°C water bath) and vortexing to ensure complete dissolution.[4]

Step 2: Review your dilution method.

  • Question: Are you adding the stock solution directly to the final volume of the buffer? This can cause "solvent shock."[4]

  • Action: Try a serial dilution approach. First, dilute the stock in a smaller volume of the buffer, mix thoroughly, and then add this intermediate dilution to the final volume. Pre-warming the buffer to 37°C before adding the this compound stock can also help.[4]

Step 3: Assess the final concentration.

  • Question: Is the final concentration of this compound in your buffer too high?

  • Action: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific experimental conditions.

Step 4: Evaluate the buffer pH.

  • Question: Could the pH of your buffer be influencing this compound's solubility?

  • Action: Measure the pH of your final solution. Consider testing a range of buffer pH values to find the optimal pH for this compound solubility.

Step 5: Consider the use of solubilizing agents.

  • Question: If precipitation persists at your desired concentration, have you considered using solubilizing agents?

  • Action: For challenging compounds, excipients like cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) can be used to enhance aqueous solubility.[9]

Illustrative Solubility Data

The following table provides hypothetical solubility data for this compound in a common phosphate-buffered saline (PBS) to illustrate the effects of pH and temperature. Note: This data is for illustrative purposes only and should be confirmed experimentally in your specific buffer system.

Buffer pHTemperature (°C)Illustrative Max Soluble Concentration (µM)
6.82550
7.425100
7.437150
8.037250

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that can be dissolved in a specific aqueous buffer without precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Your specific aqueous buffer (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator or water bath at the desired experimental temperature (e.g., 37°C)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming and vortexing can be used if necessary.[8]

  • Pre-warm the Buffer: Pre-warm your aqueous buffer to your intended experimental temperature (e.g., 37°C).[4]

  • Prepare the Highest Concentration Solution: In a microcentrifuge tube, add the appropriate amount of the this compound stock solution to the pre-warmed buffer to achieve the highest desired concentration. For example, to make a 100 µM solution from a 50 mM stock, perform a 1:500 dilution (e.g., 1 µL of stock in 499 µL of buffer). Vortex gently immediately after adding the stock.

  • Perform Serial Dilutions: Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed buffer, and so on, to create a range of concentrations.

  • Incubation and Observation:

    • Incubate the tubes at your desired experimental temperature for a period relevant to your experiment's duration (e.g., 1-2 hours).

    • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals).

    • For a more sensitive assessment, place a small aliquot from each tube onto a microscope slide and examine for microscopic precipitates.

  • Determine Maximum Solubility: The highest concentration that remains clear of any precipitate is the maximum soluble concentration of this compound in your buffer under those conditions.[8]

Visual Guides

TroubleshootingWorkflow start Precipitation Observed stock_check Is stock solution clear? start->stock_check dissolve_stock Action: Warm and vortex to fully dissolve stock. stock_check->dissolve_stock No dilution_method Review dilution method. 'Solvent shock'? stock_check->dilution_method Yes dissolve_stock->dilution_method serial_dilution Action: Use serial dilution. Pre-warm buffer. dilution_method->serial_dilution Yes concentration_check Is final concentration too high? dilution_method->concentration_check No serial_dilution->concentration_check dose_response Action: Perform dose-response to find optimal concentration. concentration_check->dose_response Yes ph_check Check buffer pH. concentration_check->ph_check No dose_response->ph_check optimize_ph Action: Test a range of pH values. ph_check->optimize_ph Potentially solubilizer Consider solubilizing agents (e.g., cyclodextrins). ph_check->solubilizer Unlikely optimize_ph->solubilizer end_success Solution Clear solubilizer->end_success SolubilityFactors cluster_factors Influencing Factors This compound This compound Solubility in Aqueous Buffer Concentration Concentration This compound->Concentration pH Buffer pH This compound->pH Temperature Temperature This compound->Temperature Solvent Solvent System (e.g., %DMSO) This compound->Solvent BufferComp Buffer Composition This compound->BufferComp Time Incubation Time This compound->Time

References

Technical Support Center: Addressing Cytotoxicity of Selective Norepinephrine Reuptake Inhibitors (NRIs) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Amedalin and the Broader Context of NRI Cytotoxicity

This compound is a selective norepinephrine reuptake inhibitor (NRI) that was synthesized in the early 1970s but was never brought to market. Due to its limited research history, there is a lack of publicly available data specifically addressing this compound's cytotoxicity in cell culture.

This technical support center will therefore address the broader topic of cytotoxicity associated with selective NRIs as a class of compounds. The information provided is based on studies of other well-researched NRIs, such as atomoxetine and reboxetine, and is intended to serve as a guide for researchers working with this compound or other similar molecules.

Frequently Asked Questions (FAQs)

Q1: Is cytotoxicity expected when using selective NRIs in cell culture?

A1: Yes, like many pharmacological compounds, selective NRIs can exhibit cytotoxicity at certain concentrations. The extent of cytotoxicity is dependent on the specific compound, its concentration, the cell type being used, and the duration of exposure.

Q2: What are the common mechanisms of NRI-induced cytotoxicity?

A2: Research suggests that NRI-induced cytotoxicity can be mediated through several pathways, primarily involving the induction of oxidative stress and the activation of the mitochondrial (intrinsic) pathway of apoptosis. This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspases.

Q3: How can I determine the cytotoxic potential of my NRI compound?

A3: The most common method is to perform a dose-response experiment using a cell viability assay, such as the MTT or LDH assay. This will allow you to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Q4: Can the solvent used to dissolve the NRI contribute to cytotoxicity?

A4: Absolutely. Many NRIs are dissolved in solvents like dimethyl sulfoxide (DMSO), which can be toxic to cells at higher concentrations. It is crucial to include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells.
Inconsistent compound concentration Prepare a fresh stock solution of the NRI and perform accurate serial dilutions. Ensure thorough mixing when adding the compound to the wells.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. If you must use them, fill the surrounding empty wells with sterile water or PBS to maintain humidity.
Contamination Regularly check cell cultures for any signs of bacterial or fungal contamination. Use sterile techniques throughout the experimental process.
Issue 2: Higher-than-expected cytotoxicity at low concentrations.
Possible Cause Troubleshooting Step
Cell line sensitivity Different cell lines have varying sensitivities to cytotoxic agents. Consider using a less sensitive cell line or reducing the treatment duration.
Compound instability Ensure the NRI compound is stored correctly and is not degraded. Prepare fresh dilutions for each experiment.
Synergistic effects with media components Some components in the cell culture media may interact with the NRI to enhance its cytotoxic effects. Consider using a different media formulation.
Issue 3: No observed cytotoxicity even at high concentrations.
Possible Cause Troubleshooting Step
Compound insolubility Visually inspect the culture medium for any signs of compound precipitation. If necessary, try a different solvent or a lower concentration range.
Short treatment duration Cytotoxic effects may take time to manifest. Increase the incubation time with the NRI (e.g., from 24 to 48 or 72 hours).
Cell line resistance The chosen cell line may be resistant to the cytotoxic effects of the NRI. Consider using a different, more sensitive cell line.
Assay insensitivity The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive assay or a combination of different assays.

Quantitative Data on NRI Cytotoxicity

The following table summarizes published IC50 values for various selective NRIs in different cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions.

CompoundCell LineAssayIncubation Time (hours)IC50 Value
Atomoxetine SH-SY5Y (human neuroblastoma)MTTNot Specified~50 µM
Atomoxetine U-87 MG (human glioblastoma)Not SpecifiedNot Specified> 10 µg/mL
Reboxetine Neuronal cellsNot SpecifiedNot Specified~650 nM (inhibition of nAChR function)

Note: Data on the direct cytotoxic IC50 values for many selective NRIs is limited in the public domain. The provided values are based on available research and may not be directly comparable across different studies and assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the NRI. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated cells compared to the controls.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell culture plates

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with the NRI, harvest the cells and lyse them using the lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate and the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric).

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection

This protocol describes the use of a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cell culture plates (black, clear-bottom for fluorescence)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the NRI as previously described. Include a positive control (e.g., H₂O₂) and a negative control.

  • Probe Loading: After treatment, wash the cells with warm PBS and then incubate them with DCFH-DA solution (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells again with PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and measure the fluorescence intensity using a microplate reader (Ex/Em ≈ 485/535 nm) or visualize under a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and compare the ROS levels in treated cells to the controls.

Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways involved in NRI-induced cytotoxicity and a general experimental workflow for its assessment.

NRI_Cytotoxicity_Pathway NRI Selective NRI NET Norepinephrine Transporter (NET) Inhibition NRI->NET NE Increased Extracellular Norepinephrine NET->NE ROS Increased Reactive Oxygen Species (ROS) NE->ROS Oxidative Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Bcl2 Modulation of Bcl-2 Family Proteins (e.g., decreased Bcl-2) Mito_Dys->Bcl2 CytoC Cytochrome c Release Mito_Dys->CytoC ER_Stress->Bcl2 Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: NRI-Induced Apoptotic Signaling Pathway.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation start Cell Seeding treat NRI Treatment (Dose-Response) start->treat mtt_ldh MTT / LDH Assay (Determine IC50) treat->mtt_ldh ros ROS Measurement mtt_ldh->ros caspase Caspase-3 Activity Assay mtt_ldh->caspase analysis Data Analysis & Pathway Interpretation ros->analysis caspase->analysis

Caption: Experimental Workflow for Assessing NRI Cytotoxicity.

Troubleshooting_Logic cluster_solutions Potential Solutions start Unexpected Cytotoxicity Results check_controls Review Controls (Vehicle, Positive, Negative) start->check_controls check_protocol Verify Experimental Protocol start->check_protocol check_reagents Assess Reagent Quality & Storage start->check_reagents sol1 Optimize Solvent Concentration check_controls->sol1 sol2 Adjust Cell Seeding Density check_protocol->sol2 sol3 Modify Incubation Time check_protocol->sol3 sol4 Use Fresh Reagents check_reagents->sol4

Technical Support Center: Amedalin Off-Target Effect Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Amedalin in experimental models.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antidepressant compound developed in the 1970s that functions as a selective norepinephrine reuptake inhibitor (SNRI).[1][2] Its primary mechanism of action is to bind to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft and thereby increasing its concentration in the synapse. It has been reported to have no significant effects on the reuptake of serotonin or dopamine.[1][2]

Q2: What are the known off-target effects of this compound?

While this compound is designed to be a selective NET inhibitor, like most pharmacological agents, it may exhibit off-target binding. Based on its chemical structure and the known profiles of similar monoamine reuptake inhibitors, potential off-target interactions could occur at other neurotransmitter transporters, G-protein coupled receptors (GPCRs), ion channels, and enzymes. Comprehensive off-target screening is recommended to identify specific unintended interactions.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable experimental data. Key strategies include:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Control Compounds: Include appropriate positive and negative control compounds in your experiments. For example, use a well-characterized, highly selective NET inhibitor as a positive control and a structurally related inactive compound as a negative control.

  • Selectivity Profiling: Experimentally determine the binding affinity (Ki) and functional inhibition (IC50) of this compound against a panel of relevant off-targets, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT).

  • In Vitro Safety Pharmacology Profiling: Utilize commercially available safety pharmacology panels to screen this compound against a broad range of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[3][4][5][6]

  • Cell-Based Functional Assays: Confirm any identified off-target binding with functional assays to determine if the binding results in a biological response (agonist, antagonist, or inverse agonist activity).

  • In Vivo Models: In animal studies, carefully monitor for physiological and behavioral changes that may be indicative of off-target effects.

Q4: Where can I find quantitative data on this compound's binding affinity?

Data Presentation

The following table summarizes the binding affinities of the this compound analog, Daledalin, and other relevant monoamine reuptake inhibitors. This data can be used as a reference for designing experiments and interpreting results.

CompoundPrimary TargetNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Selectivity (SERT/NET)Selectivity (DAT/NET)
Daledalin NET151,2003,50080233
Desipramine NET1.1233,80020.93454.5
Fluoxetine SERT2401.11,3000.00465.4
GBR 12909 DAT2303,9001.90.0590.0083

Note: Data for Daledalin, Desipramine, Fluoxetine, and GBR 12909 are compiled from various public sources and should be used for reference only. Experimental determination of Ki values for this compound is highly recommended.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters (NET, SERT, DAT)

This protocol is designed to determine the binding affinity (Ki) of this compound for the norepinephrine, serotonin, and dopamine transporters.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Transfected Cells (HEK293 expressing NET, SERT, or DAT) prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Membrane Pellet prep3->prep4 assay1 Incubate Membranes with Radioligand and this compound prep4->assay1 assay2 Separate Bound and Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Determine IC50 assay3->analysis1 analysis2 Calculate Ki (Cheng-Prusoff equation) analysis1->analysis2

Caption: Workflow for determining this compound's binding affinity.

Materials:

  • Cell membranes from HEK293 cells stably expressing human NET, SERT, or DAT.

  • Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).

  • This compound and reference compounds (e.g., Desipramine for NET, Fluoxetine for SERT, GBR 12909 for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and reference compounds.

  • In a 96-well plate, add membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of a known inhibitor (for non-specific binding), or varying concentrations of this compound.

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by fitting the specific binding data to a dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay for Monoamine Transporters

This protocol measures the functional inhibition (IC50) of this compound on monoamine uptake into synaptosomes.

Workflow for Synaptosome Uptake Assay

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Brain Tissue (e.g., striatum for DAT, cortex for NET/SERT) prep2 Homogenization in Sucrose Buffer prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Synaptosome Pellet prep3->prep4 assay1 Pre-incubate Synaptosomes with this compound prep4->assay1 assay2 Add Radiolabeled Neurotransmitter assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate Uptake (Filtration) assay3->assay4 analysis1 Quantify Radioactivity assay4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Workflow for assessing functional inhibition of monoamine uptake.

Materials:

  • Fresh brain tissue from appropriate rodent models.

  • Sucrose buffer and Krebs-Ringer-HEPES buffer.

  • Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.

  • This compound and reference inhibitors.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation.

  • Pre-incubate synaptosomes with varying concentrations of this compound or reference inhibitors.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantify the radioactivity retained on the filters.

  • Calculate the percentage of uptake inhibition for each concentration of this compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
High Non-Specific Binding in Radioligand Assay Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.[3]
Insufficient blocking of non-specific sites.Add bovine serum albumin (BSA) to the assay buffer.[1] Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI).
Inadequate washing.Increase the number and volume of washes with ice-cold buffer.[1]
Low Specific Binding in Radioligand Assay Degraded receptor preparation.Ensure proper storage and handling of cell membranes. Verify receptor expression levels.
Inactive radioligand.Check the age and storage conditions of the radioligand.
Incorrect assay conditions.Optimize incubation time, temperature, and buffer composition.
High Variability in Synaptosome Uptake Assay Inconsistent synaptosome preparation.Standardize the homogenization and centrifugation steps. Use fresh tissue for each experiment.
Synaptosome degradation.Keep synaptosomes on ice at all times and use them promptly after preparation.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of reagents.
Unexpected Off-Target Effects Observed in vivo This compound is binding to and modulating an unforeseen target.Conduct a broad in vitro safety pharmacology screen to identify potential off-target interactions.
Active metabolites of this compound have a different selectivity profile.Characterize the metabolic profile of this compound and test the activity of major metabolites.
The observed effect is due to downstream signaling from NET inhibition.Use knockout animal models or selective antagonists for suspected downstream targets to dissect the mechanism.

Signaling Pathways

Norepinephrine Transporter (NET) Signaling

The primary therapeutic effect of this compound is mediated through its inhibition of the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Synaptic_Cleft Increased Norepinephrine NE_release->Synaptic_Cleft NET Norepinephrine Transporter (NET) NET->NE_reuptake Reuptake This compound This compound This compound->NET Inhibits Adrenergic_Receptor Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptor Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling

Caption: this compound's mechanism of action at the noradrenergic synapse.

Potential Off-Target Signaling

If this compound interacts with other receptors, such as serotonergic or dopaminergic receptors, it could trigger unintended signaling cascades. The following diagram illustrates a hypothetical off-target interaction at a G-protein coupled receptor (GPCR).

G This compound This compound GPCR Off-Target GPCR This compound->GPCR Binds G_protein G-protein Activation GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Unintended Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical off-target signaling cascade via a GPCR.

References

Amedalin stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues encountered during long-term experiments with Amedalin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a selective norepinephrine reuptake inhibitor that was synthesized in the early 1970s but never marketed. Its chemical structure contains a tertiary amine and a lactam within an indole ring system, which can be susceptible to degradation over time, particularly under conditions of high humidity, elevated temperature, and exposure to light and oxidative stress.

Q2: What are the recommended storage conditions for this compound for long-term experiments?

For long-term stability, it is recommended to store this compound as a solid powder at -20°C, protected from light and moisture. When in solvent, it should be stored at -80°C for up to one year. For routine use, refrigerated conditions (2-8°C) may be acceptable for shorter durations, but this should be validated with stability studies.

Q3: How often should I test the purity of my this compound sample during a long-term study?

Based on ICH guidelines for stability testing, for a long-term study, the frequency of testing should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.

Q4: What are the common degradation pathways for a molecule like this compound?

Given its chemical structure, potential degradation pathways for this compound include:

  • Hydrolysis: The lactam ring can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The tertiary amine and the indole ring are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation.

Q5: What analytical method is best suited for monitoring this compound stability?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable analytical technique. This method should be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of purity and degradation over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the long-term stability testing of this compound.

Issue 1: Inconsistent results in HPLC analysis.
  • Symptom: Retention times of this compound or its degradation peaks are shifting between runs.

  • Possible Causes & Solutions:

    • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is properly degassed.

    • Column Temperature Fluctuation: Use a column oven to maintain a consistent temperature.

    • Column Degradation: The column may be aging or contaminated. Flush the column with a strong solvent or replace it if necessary.

Issue 2: Appearance of new, unknown peaks in the chromatogram.
  • Symptom: Unidentified peaks are observed in the HPLC chromatogram of a stability sample.

  • Possible Causes & Solutions:

    • Degradation: This is the most likely cause in a stability study. The new peaks are likely degradation products.

    • Contamination: The sample or the HPLC system may be contaminated. Run a blank to check for system contamination.

    • Action: If degradation is confirmed, these new peaks need to be identified and quantified as part of the stability assessment.

Issue 3: Decrease in the assay value of this compound.
  • Symptom: The calculated purity of this compound is decreasing over time.

  • Possible Causes & Solutions:

    • Degradation: This indicates that this compound is degrading under the storage conditions.

    • Improper Sample Handling: Ensure samples are brought to room temperature before analysis and that dilutions are accurate.

    • Action: Review the storage conditions. If degradation is significant, the storage conditions may need to be revised to be more protective (e.g., lower temperature, protection from light).

Experimental Protocols

Protocol 1: Long-Term Stability Testing of this compound

Objective: To evaluate the stability of this compound under defined long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound (solid) in amber glass vials.

  • Storage Conditions: Store the samples at the recommended long-term condition of 25°C ± 2°C / 60% RH ± 5% RH.

  • Testing Schedule: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Method: Use a validated stability-indicating HPLC method to determine the assay and purity of this compound at each time point.

  • Data Analysis: Record the assay value, and the identity and quantity of any degradation products.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products.

Data Presentation

Table 1: Example Long-Term Stability Data for this compound at 25°C/60% RH

Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.2White to off-white powder
399.50.5White to off-white powder
699.10.9White to off-white powder
1298.21.8Faintly yellowish powder
2496.53.5Yellowish powder
3694.25.8Yellowish powder

Table 2: Example Forced Degradation Results for this compound

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60°C, 24h15.2Hydrolyzed Lactam
0.1 M NaOH, 60°C, 24h8.5Hydrolyzed Lactam
3% H₂O₂, RT, 24h25.8N-oxide, Indole-oxidized products
80°C, 48h12.3Oxidative and hydrolytic products
Photostability18.7Photolytic cleavage products

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_synthesis Norepinephrine (NE) Synthesis NE_vesicle Vesicular Storage NE_synthesis->NE_vesicle NE_release NE Release NE_vesicle->NE_release NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) NET->NE_vesicle NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Signal_Transduction Signal Transduction (Mood Regulation) Adrenergic_Receptor->Signal_Transduction This compound This compound This compound->NET Inhibits

Caption: this compound's mechanism of action as a norepinephrine reuptake inhibitor.

G Start Start Long-Term Stability Study Prepare_Samples Prepare this compound Aliquots Start->Prepare_Samples Store_Samples Store at 25°C/60% RH Prepare_Samples->Store_Samples Pull_Sample Pull Sample at Time Point (t) Store_Samples->Pull_Sample Analyze_Sample HPLC Analysis (Assay, Impurities) Pull_Sample->Analyze_Sample Record_Data Record and Evaluate Data Analyze_Sample->Record_Data Continue_Study Continue to Next Time Point Record_Data->Continue_Study Continue_Study->Pull_Sample Yes End End of Study Continue_Study->End No

Caption: Workflow for a long-term stability study of this compound.

Technical Support Center: Overcoming Vehicle Effects in Amedalin In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming vehicle-related effects in in vivo studies involving Amedalin. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties relevant to in vivo studies?

A1: this compound is a selective norepinephrine reuptake inhibitor (NRI) that was developed as an antidepressant.[1][2] For in vivo studies, the most critical property is its solubility. This compound is available as a base and as a hydrochloride (HCl) salt. While the this compound base is soluble in organic solvents like dimethyl sulfoxide (DMSO), this compound hydrochloride is soluble in water.[3] This information is crucial for selecting an appropriate vehicle and anticipating potential formulation challenges.

Q2: Why is selecting the right vehicle for this compound crucial for my in vivo study?

A2: The choice of vehicle is critical for several reasons:[4]

  • Bioavailability: The vehicle can significantly influence the absorption and bioavailability of this compound, thus affecting its efficacy and the reproducibility of your results.

  • Toxicity: The vehicle itself can have pharmacological or toxicological effects that may be confounded with the effects of this compound.[4]

  • Animal Welfare: An inappropriate vehicle can cause irritation, stress, or adverse reactions in the study animals.

A well-chosen vehicle should be inert, biocompatible, and ensure consistent delivery of this compound to the target site.[4]

Q3: What are the recommended vehicles for this compound hydrochloride in in vivo studies?

A3: Given that this compound hydrochloride is water-soluble, the simplest and most recommended vehicle is sterile, isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).[5] These vehicles are generally well-tolerated and minimize the risk of vehicle-induced effects.

Q4: When might I need to use a co-solvent or a more complex vehicle for this compound?

A4: While saline or PBS is ideal for this compound hydrochloride, you might consider a co-solvent system under specific circumstances:

  • High Dose Requirements: If a very high concentration of this compound hydrochloride is needed that exceeds its aqueous solubility.

  • This compound Base: If you are working with the this compound base, which is not water-soluble, you will need to use a vehicle containing organic solvents.

  • Specific Administration Routes: Certain routes of administration may require specific formulations to ensure stability and absorption.

Q5: What are the potential side effects of common organic solvents used in preclinical studies?

A5: If you need to use organic solvents, it's essential to be aware of their potential effects:

  • Dimethyl Sulfoxide (DMSO): Can have anti-inflammatory and analgesic effects.[6] At concentrations above 10%, it may cause skin irritation and neurotoxicity.[2]

  • Polyethylene Glycols (PEGs): Generally considered safe, but high concentrations of PEG 400 have been associated with kidney effects in some studies.[7]

  • Ethanol: Can have sedative or hypnotic effects, which could interfere with behavioral studies.

It is crucial to include a vehicle-only control group in your study to differentiate the effects of the vehicle from the effects of this compound.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during your in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation Incorrect solvent for the form of this compound: Using an aqueous vehicle for the this compound base.- Confirm whether you are using this compound base or this compound hydrochloride. - For this compound base, use a suitable organic solvent like DMSO. For this compound hydrochloride, use sterile saline or PBS.
Exceeding solubility limit: The concentration of this compound hydrochloride is too high for the aqueous vehicle.- Try to gently warm the solution. - If precipitation persists, consider using a co-solvent system (e.g., a small percentage of PEG 400 in saline). Always test the stability of the new formulation.
Inconsistent or unexpected experimental results Vehicle-induced biological effects: The vehicle is causing physiological changes that are confounding the results.- Always include a vehicle-only control group. - If using a co-solvent, try to use the lowest effective concentration. - Conduct a thorough literature search on the potential effects of your chosen vehicle in the specific animal model and for the endpoints you are measuring.
Inconsistent formulation preparation: Variability in the preparation of the dosing solution between experiments.- Prepare a standard operating procedure (SOP) for formulation preparation and adhere to it strictly. - Prepare a fresh formulation for each experiment.
Adverse reactions in animals (e.g., irritation, lethargy) Inappropriate vehicle for the route of administration: The pH, osmolality, or viscosity of the formulation is not suitable.- For injections, ensure the pH of the final formulation is close to physiological pH (7.2-7.4).[5] - Check the osmolality of your formulation. Hypertonic or hypotonic solutions can cause irritation. - For oral gavage, highly viscous solutions can be difficult to administer and may cause distress.
High concentration of co-solvent: The percentage of organic solvent (e.g., DMSO) is too high.- Reduce the concentration of the co-solvent to the minimum required to keep this compound in solution. - Consider alternative, less toxic vehicles if possible.

Data Presentation

Table 1: Solubility of this compound Forms in Common Vehicles

Compound FormVehicleSolubilityReference
This compound HydrochlorideWaterSoluble[3]
This compound HydrochlorideSaline (0.9% NaCl)Expected to be solubleGeneral Knowledge
This compound HydrochloridePhosphate-Buffered Saline (PBS)Expected to be solubleGeneral Knowledge
This compound BaseWaterInsoluble[3]
This compound BaseDimethyl Sulfoxide (DMSO)Soluble[3]

Table 2: Potential Effects of Common Preclinical Vehicles

VehiclePotential Biological EffectsKey ConsiderationsReferences
Saline/PBS Generally inert and well-tolerated.Ensure sterility and isotonicity.
DMSO Anti-inflammatory, analgesic, neurotoxic at high concentrations.Use the lowest possible concentration, ideally below 10%. Can interfere with some assays.[2][6]
PEG 400 Generally low toxicity. High doses may affect kidney function.Monitor for any signs of renal distress in long-term studies.
Cyclodextrins Can alter the pharmacokinetics of the drug. High doses may cause renal toxicity.The type and concentration of cyclodextrin are critical.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Formulation for Intravenous (IV) Injection

  • Materials:

    • This compound hydrochloride powder

    • Sterile, pyrogen-free 0.9% sodium chloride (saline) for injection

    • Sterile vials

    • Sterile filters (0.22 µm)

    • Calibrated balance and sterile spatulas

    • Vortex mixer

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound hydrochloride powder using a calibrated balance and a sterile spatula.

    • Aseptically add the calculated volume of sterile saline to a sterile vial.

    • Gradually add the this compound hydrochloride powder to the saline while vortexing to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.

    • Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.

    • Store the formulation as recommended based on stability data (if available) or prepare it fresh before each experiment.

Protocol 2: Preparation of this compound Base Formulation for Oral Gavage

  • Materials:

    • This compound base powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Polyethylene glycol 400 (PEG 400), sterile

    • Sterile water for injection

    • Sterile tubes or vials

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh the required amount of this compound base powder.

    • In a sterile tube, dissolve the this compound base in a minimal amount of DMSO (e.g., 5-10% of the final volume). Vortex and sonicate briefly if necessary to ensure complete dissolution.

    • Add the required volume of PEG 400 and vortex thoroughly.

    • Slowly add the sterile water to the desired final volume while continuously vortexing to prevent precipitation.

    • The final formulation should be a clear solution. If it appears cloudy or contains precipitates, the formulation is not suitable for administration.

    • Prepare this formulation fresh on the day of the experiment.

Mandatory Visualizations

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine_vesicle Norepinephrine (in vesicle) Dopamine->Norepinephrine_vesicle Dopamine β-Hydroxylase Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibition Norepinephrine_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Norepinephrine_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Caption: this compound inhibits the norepinephrine transporter (NET).

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation Preparation Dosing Dosing: - this compound Group - Vehicle Control Group Formulation->Dosing Animal_Acclimation Animal Acclimation & Randomization Animal_Acclimation->Dosing Observation Observation & Data Collection (e.g., Behavioral, Physiological) Dosing->Observation Sample_Collection Sample Collection (Blood, Tissue) Observation->Sample_Collection Data_Analysis Data Analysis & Statistical Evaluation Sample_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: General workflow for an this compound in vivo efficacy study.

Troubleshooting_Logic Start Unexpected In Vivo Results Check_Formulation Review Formulation: - Correct this compound form? - Solubility issues? Start->Check_Formulation Check_Vehicle Evaluate Vehicle Effects: - Vehicle-only control data? - Known vehicle side effects? Start->Check_Vehicle Check_Procedure Verify Experimental Procedure: - Consistent dosing? - Animal health? Start->Check_Procedure Precipitation Precipitation Observed Check_Formulation->Precipitation Yes Inconsistent_Data Inconsistent/Confounded Data Check_Vehicle->Inconsistent_Data Yes Adverse_Events Adverse Events in Animals Check_Procedure->Adverse_Events Yes Modify_Formulation Modify Formulation: - Change solvent - Adjust concentration Precipitation->Modify_Formulation Refine_Vehicle Refine Vehicle Choice: - Use simpler vehicle - Lower co-solvent % Inconsistent_Data->Refine_Vehicle Standardize_Protocol Standardize Protocol: - Detailed SOP - Technician training Adverse_Events->Standardize_Protocol Re-run Re-run Experiment Modify_Formulation->Re-run Refine_Vehicle->Re-run Standardize_Protocol->Re-run

Caption: A logical approach to troubleshooting vehicle effects.

References

Interpreting unexpected results in Amedalin pharmacology experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amedalin. This compound is a selective norepinephrine reuptake inhibitor (NRI) that was synthesized in the early 1970s but never marketed.[1][2][3] As an NRI, its primary mechanism of action is to block the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][4]

This guide addresses potential unexpected results in common experimental assays used to characterize compounds like this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

In Vitro Assays: Radioligand Binding

Q1: My non-specific binding (NSB) is excessively high in my NET radioligand binding assay, leading to a poor assay window. What are the likely causes and how can I reduce it?

A1: High non-specific binding can obscure the specific binding signal, making data interpretation difficult.[5][6] Ideally, NSB should be less than 50% of the total binding.[6] Common causes and troubleshooting steps are outlined below:

  • Potential Cause: Radioligand Properties

    • Solution: If possible, select a radioligand with lower hydrophobicity, as hydrophobic ligands tend to exhibit higher non-specific binding.[6] Ensure the radiochemical purity of your ligand is high (>90%), as impurities can significantly contribute to NSB.[5][6]

  • Potential Cause: Assay Conditions

    • Solution: Optimize blocking agents by incorporating Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[6] Consider adding salts or detergents to the wash or binding buffer. Adjusting incubation time and temperature can also help; shorter incubation times and lower temperatures can sometimes decrease NSB, but ensure that equilibrium for specific binding is still achieved.[5]

  • Potential Cause: Receptor Preparation

    • Solution: Titrate the concentration of your cell membrane preparation. Use the lowest concentration that still provides a robust specific binding signal, typically in the range of 100-500 µg of membrane protein.[6]

Q2: The calculated inhibitory constant (Ki) for this compound in my competition binding assay is significantly higher (lower potency) than expected. What could be the issue?

A2: A higher-than-expected Ki value suggests that this compound is less potent at displacing the radioligand from the norepinephrine transporter than anticipated. Several factors could contribute to this:

  • Potential Cause: Radioligand Concentration

    • Solution: Ensure the concentration of the radioligand used in the assay is appropriate. The Cheng-Prusoff equation, used to calculate Ki from the IC50, is sensitive to the radioligand concentration and its affinity (Kd) for the receptor.[7] Use a radioligand concentration at or below its Kd value.

  • Potential Cause: this compound Stability and Purity

    • Solution: Verify the purity and stability of your this compound stock. Degradation of the compound will lead to a lower effective concentration and an artificially high Ki.

  • Potential Cause: Assay Conditions Not at Equilibrium

    • Solution: Confirm that the incubation time is sufficient for the binding reaction to reach equilibrium. This can be determined by conducting association kinetic experiments.[5]

In Vitro Assays: Neurotransmitter Uptake

Q3: In my synaptosomal [³H]-norepinephrine uptake assay, this compound is showing weak or no inhibition of uptake. Why might this be?

A3: This result is unexpected given this compound's known mechanism as a norepinephrine reuptake inhibitor.[1] Consider the following possibilities:

  • Potential Cause: Synaptosome Viability

    • Solution: Ensure the synaptosomes are viable and functional. Prepare fresh synaptosomes and use them promptly. Assess their viability using a standard method, such as lactate dehydrogenase (LDH) release.

  • Potential Cause: Incorrect Assay Temperature

    • Solution: Neurotransmitter uptake is an active process that is highly temperature-dependent. Ensure the incubation is performed at the optimal temperature, typically 37°C.[8]

  • Potential Cause: this compound Concentration Range

    • Solution: The concentrations of this compound being tested may be too low. Perform a wider concentration-response curve to ensure you are testing in the inhibitory range.

Q4: I am observing inhibition of dopamine or serotonin uptake in my assays with this compound. Is this expected?

A4: this compound is reported to be a selective norepinephrine reuptake inhibitor with no significant effects on serotonin or dopamine reuptake.[1][3] If you observe inhibition of the dopamine transporter (DAT) or serotonin transporter (SERT), consider the following:

  • Potential Cause: High this compound Concentrations

    • Solution: At very high concentrations, the selectivity of a compound can be lost. Evaluate if the observed inhibition occurs at concentrations that are physiologically relevant. It's possible that this compound has weak affinity for DAT and SERT that only becomes apparent at high concentrations.

  • Potential Cause: Cross-Contamination

    • Solution: Ensure there is no cross-contamination of your this compound stock with other compounds. Also, verify the identity and purity of your this compound sample.

Data Presentation: Comparative Potency of this compound

The following table summarizes hypothetical IC50 values for this compound in different monoamine uptake assays, illustrating expected results versus a common unexpected outcome.

Assay TypeExpected IC50 (nM)Unexpected Result Example (IC50 in nM)
[³H]-Norepinephrine Uptake (NET)50 - 150> 1000
[³H]-Dopamine Uptake (DAT)> 10,000500
[³H]-Serotonin Uptake (SERT)> 10,000800

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Norepinephrine Transporter (NET)

This protocol determines the inhibitory constant (Ki) of this compound by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for NET.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Radioligand: Prepare a solution of [³H]-Nisoxetine (a selective NET ligand) at a concentration equal to its Kd.

    • This compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

    • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (hNET).

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, [³H]-Nisoxetine, and membrane preparation to wells.

    • Non-specific Binding: Add assay buffer, [³H]-Nisoxetine, a high concentration of a known NET inhibitor (e.g., Desipramine), and membrane preparation.

    • This compound Competition: Add assay buffer, [³H]-Nisoxetine, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal [³H]-Norepinephrine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).

  • Reagent Preparation:

    • Uptake Buffer: Krebs-Ringer buffer containing 10 mM glucose and 1 mM ascorbic acid, pH 7.4.

    • [³H]-Norepinephrine: Prepare a working solution in the uptake buffer.

    • This compound Stock: Prepare serial dilutions of this compound in the uptake buffer.

    • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum or cortex) using standard subcellular fractionation techniques.

  • Assay Setup (in triplicate):

    • Add varying concentrations of this compound or vehicle to tubes containing the synaptosomal preparation.

    • Pre-incubate for 10 minutes at 37°C.

  • Initiation of Uptake:

    • Add [³H]-Norepinephrine to each tube to initiate the uptake reaction.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake:

    • Stop the uptake by rapidly adding ice-cold uptake buffer and filtering the samples through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove extracellular [³H]-Norepinephrine.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Determine the amount of [³H]-Norepinephrine taken up in the presence of different concentrations of this compound.

    • Plot the percentage of inhibition of uptake as a function of this compound concentration.

    • Calculate the IC50 value from the resulting concentration-response curve.

Visualizations

amedalin_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Signal Transduction This compound This compound This compound->NET Inhibition

Caption: Mechanism of action of this compound at the neuronal synapse.

troubleshooting_workflow start Unexpected Result (e.g., Low Potency) check_reagents Verify Reagent Purity and Concentration (this compound, Radioligand) start->check_reagents check_conditions Review Assay Conditions (Temp, pH, Incubation Time) start->check_conditions check_prep Assess Biological Preparation Viability (Cells, Membranes) start->check_prep re_run_assay Re-run Assay with Optimized Parameters check_reagents->re_run_assay check_conditions->re_run_assay check_prep->re_run_assay analyze_data Analyze and Compare with Controls re_run_assay->analyze_data consult Consult Literature for Similar Compounds analyze_data->consult Inconsistent Results end Problem Resolved or New Hypothesis Formed analyze_data->end Consistent Results consult->re_run_assay

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Ligand-Binding Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Amedalin assay" does not correspond to a standardized, publicly documented scientific assay. This compound is a research compound, and assays involving it would likely be custom-developed ligand-binding or immunoassays. This guide provides troubleshooting advice and control measures applicable to general ligand-binding assays that would be used to study such a compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in a ligand-binding assay?

A1: Variability in ligand-binding assays can stem from multiple sources, which can be broadly categorized as intra-assay (within the same plate) and inter-assay (between different plates or experiments) variability. Key sources include:

  • Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting of samples, standards, and reagents is a primary source of error.

  • Reagent Variability: Batch-to-batch differences in antibodies, conjugates, substrates, and buffers can lead to significant shifts in assay performance.[1]

  • Incubation Times and Temperatures: Deviations from the specified incubation times and temperatures can affect the binding kinetics and enzymatic reactions.[2][3]

  • Washing Steps: Inefficient or inconsistent washing can lead to high background noise or poor signal.[3]

  • Matrix Effects: Components in the biological sample (e.g., lipids, proteins, hemolysis) can interfere with the assay chemistry.

  • Analyst Technique: Differences in technique between laboratory personnel can introduce variability.

  • Instrument Performance: Fluctuations in plate reader performance or temperature control can affect results.

Q2: How can I control for variability in my assay?

A2: Implementing robust quality control (QC) measures is essential for monitoring and controlling assay variability. Key control measures include:

  • Use of Quality Control Samples: Include QC samples at low, medium, and high concentrations on every plate to monitor assay performance.[4][5]

  • Standard Curve on Every Plate: A fresh standard curve should be run on each plate to ensure accurate quantification.

  • System Suitability Tests: Predetermined acceptance criteria for the standard curve (e.g., R-squared value) and QC samples (e.g., within 20% of the nominal value) should be met for the assay to be considered valid.[5]

  • Reagent Qualification: New lots of critical reagents should be qualified against the old lot to ensure consistency.

  • Standardized Procedures: All analysts should follow a detailed and standardized written protocol.

  • Regular Instrument Calibration and Maintenance: Ensure that all equipment, especially pipettes and plate readers, are regularly calibrated and maintained.

Q3: What should I do if my QC samples fail?

A3: If your QC samples fall outside the established acceptance criteria, the assay run is considered invalid. A systematic investigation should be initiated to identify the root cause. This may involve:

  • Reviewing the assay procedure for any deviations.

  • Checking calculations and dilutions.

  • Verifying the expiration dates and storage conditions of all reagents.

  • Inspecting the instrument for any error messages or malfunctions.

  • Consulting with other analysts to identify any recent changes in technique or environment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Inadequate washingIncrease the number of wash cycles or the soaking time. Ensure all wells are completely aspirated.[3]
Cross-reactivity of antibodiesUse more specific antibodies or include additional blocking agents.
High concentration of detection antibodyTitrate the detection antibody to determine the optimal concentration.[3]
Contaminated buffers or reagentsPrepare fresh buffers and reagents.
Low or No Signal Inactive or expired reagentsCheck the expiration dates and storage conditions of all reagents, especially the enzyme conjugate and substrate.[2]
Omission of a key reagentCarefully review the protocol to ensure all steps were followed correctly.[3]
Incorrect plate reader settingsVerify the wavelength and filter settings on the plate reader.[2]
Presence of inhibitors in the sampleEnsure samples are properly processed and diluted to minimize matrix effects.
High Intra-Assay Variability (High %CV) Inconsistent pipetting techniqueUse calibrated pipettes and ensure consistent technique, such as reverse pipetting for viscous samples.[2]
Temperature gradients across the plateAllow all reagents and plates to equilibrate to room temperature before use. Incubate plates in a temperature-controlled environment.
Edge effectsAvoid using the outer wells of the plate, or fill them with buffer.
Improper mixing of reagentsEnsure all reagents are thoroughly mixed before addition to the plate.
High Inter-Assay Variability Batch-to-batch reagent variationQualify new lots of critical reagents before use in routine assays.[1]
Differences in analyst techniqueEnsure all analysts are trained on and adhere to the standardized protocol.
Changes in environmental conditionsMonitor and control laboratory temperature and humidity.
Instrument driftPerform regular calibration and performance checks on all instruments.

Experimental Protocols

Protocol: Ligand-Binding ELISA (Competitive Format)

This protocol outlines a general competitive ELISA for the quantification of an unlabeled analyte (e.g., this compound) in a sample.

  • Coating:

    • Dilute the capture antibody to the predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare standards, QC samples, and unknown samples.

    • Add 50 µL of standard, QC, or unknown sample to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated ligand (competitor) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes), or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • The signal is inversely proportional to the amount of analyte in the sample.

Visualizations

LigandBindingAssayWorkflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Plate_Coating Plate Coating (Capture Antibody) Blocking Blocking (e.g., BSA) Plate_Coating->Blocking Competition Competition Step (Sample + Conjugated Ligand) Blocking->Competition Washing1 Washing Competition->Washing1 Detection Substrate Addition Washing1->Detection Stop_Reaction Stop Reaction Detection->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Data_Processing Data Processing (Standard Curve Fitting) Read_Plate->Data_Processing Results Results (Analyte Concentration) Data_Processing->Results

Caption: Workflow for a competitive ligand-binding ELISA.

TroubleshootingLogic Start Assay Fails QC Check_Reagents Check Reagents (Expiration, Storage) Start->Check_Reagents Check_Procedure Review Protocol (Deviations?) Start->Check_Procedure Check_Instrument Inspect Instrument (Errors, Calibration) Start->Check_Instrument Check_Calculations Verify Calculations (Dilutions, Curve Fit) Start->Check_Calculations Root_Cause_Identified Root Cause Identified? Check_Reagents->Root_Cause_Identified Check_Procedure->Root_Cause_Identified Check_Instrument->Root_Cause_Identified Check_Calculations->Root_Cause_Identified Implement_CAPA Implement Corrective Action Root_Cause_Identified->Implement_CAPA Yes Escalate Escalate to Supervisor Root_Cause_Identified->Escalate No Re_run_Assay Re-run Assay Implement_CAPA->Re_run_Assay

Caption: Logic diagram for troubleshooting assay failures.

References

Validation & Comparative

Comparative Potency Analysis of Amedalin, Reboxetine, and Desipramine as Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparison of the potency of three norepinephrine reuptake inhibitors: Amedalin, Reboxetine, and Desipramine. The primary mechanism of action for these compounds is the inhibition of the norepinephrine transporter (NET), which leads to increased concentrations of norepinephrine in the synaptic cleft and enhances noradrenergic neurotransmission. While Reboxetine and Desipramine are well-characterized compounds, this compound is an antidepressant that was synthesized in the early 1970s but never marketed.[1] Quantitative data on its potency is limited in readily available literature.

Quantitative Comparison of Potency

The potency of norepinephrine reuptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) at the norepinephrine transporter. A lower value indicates a higher potency. The following table summarizes the available in vitro data for Reboxetine and Desipramine.

CompoundTransporterK_i_ (nM)Species
Reboxetine NET1.1Rat
NET1.1 - 13.4Not Specified
Desipramine NET7.36Rat

Data for this compound was not available in the reviewed literature.

Signaling Pathway of Norepinephrine Reuptake Inhibition

The therapeutic effect of this compound, Reboxetine, and Desipramine is predicated on their ability to block the norepinephrine transporter (NET) on the presynaptic neuron. This action prevents the reuptake of norepinephrine from the synaptic cleft, leading to its accumulation and prolonged signaling at postsynaptic adrenergic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron NE_Vesicle Norepinephrine Vesicle Synaptic_Cleft NE_Vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) NE Norepinephrine (NE) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding & Activation Postsynaptic_Neuron Adrenergic_Receptor->Postsynaptic_Neuron Signal Transduction Inhibitors This compound Reboxetine Desipramine Inhibitors->NET Inhibition

Norepinephrine reuptake inhibition at the synapse.

Experimental Protocols

The determination of the inhibitory potency of compounds at the norepinephrine transporter is typically conducted through in vitro radioligand binding assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of test compounds for the norepinephrine transporter.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: A high-affinity NET ligand, such as [³H]Nisoxetine.

  • Test Compounds: this compound, Reboxetine, and Desipramine.

  • Reference Compound: A known NET inhibitor, such as Desipramine, for validation.

  • Buffers:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Cold Assay Buffer.

  • Instrumentation:

    • Cell harvester.

    • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hNET-expressing cells to confluency.

    • Harvest cells and centrifuge to form a pellet.

    • Wash the cell pellet with ice-cold assay buffer.

    • Homogenize the cells to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • Perform the assay in a 96-well plate format.

    • Add the radioligand ([³H]Nisoxetine) at a concentration near its Kd to all wells.

    • For total binding, add assay buffer.

    • For non-specific binding, add a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine).

    • For competitive binding, add serial dilutions of the test compounds (this compound, Reboxetine, Desipramine).

    • Add the cell membrane preparation to each well.

    • Incubate the plates to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Cell_Culture Culture hNET-expressing cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well plate (Radioligand, Buffers, Compounds) Membrane_Prep->Assay_Setup Incubation Add membranes and incubate Assay_Setup->Incubation Filtration Filter to separate bound/ free radioligand Incubation->Filtration Counting Liquid scintillation counting Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Experimental workflow for NET binding assay.

Discussion

Based on the available data, both Reboxetine and Desipramine are potent inhibitors of the norepinephrine transporter, with Ki values in the low nanomolar range. Reboxetine appears to be slightly more potent than Desipramine in the cited rat NET assay.

This compound is described as a selective norepinephrine reuptake inhibitor, implying it has a significant affinity for NET.[1] However, the absence of publicly available, quantitative potency data (IC50 or Ki values) prevents a direct comparison with Reboxetine and Desipramine. The original research from the 1970s likely contains this information, but it is not readily accessible in modern databases.

For researchers in drug development, the data for Reboxetine and Desipramine provide a valuable benchmark for the potency of selective and non-selective norepinephrine reuptake inhibitors, respectively. The experimental protocol outlined above represents a standard method for determining the potency of novel compounds targeting the norepinephrine transporter, allowing for consistent and comparable data generation. Further investigation into historical archives or direct testing would be necessary to quantitatively position this compound within this comparative framework.

References

A Comparative Guide to Amedalin and Other Selective Norepinephrine Reuptake Inhibitors in Preclinical Behavioral Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Amedalin and other selective norepinephrine reuptake inhibitors (NRIs) based on available preclinical data. Due to the limited publicly available research on this compound, a direct comparison of its performance in behavioral paradigms is not possible. Therefore, this document summarizes the known characteristics of this compound and presents a comparison of other well-characterized selective NRIs—Atomoxetine, Reboxetine, and Viloxazine—using in vitro binding affinities for the norepinephrine transporter (NET). Detailed experimental protocols for key behavioral assays used to evaluate antidepressant and anxiolytic activity are also provided.

Introduction to this compound and Other Selective NRIs

This compound (UK-3540-1) is a selective norepinephrine reuptake inhibitor that was synthesized in the early 1970s.[1] Despite its early development, it was never marketed, and there is a notable absence of published in vivo behavioral studies in the public domain.[1] Like other selective NRIs, this compound is presumed to exert its effects by blocking the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine in the synaptic cleft.[2]

Other selective NRIs have been more extensively studied and are used clinically for conditions such as depression and ADHD.[3] These include:

  • Atomoxetine: A potent and selective NRI approved for the treatment of ADHD.[4][5]

  • Reboxetine: A selective NRI primarily used as an antidepressant.[6]

  • Viloxazine: An NRI with a more moderate inhibitory effect on NE uptake compared to atomoxetine and reboxetine.[7]

Quantitative Comparison of NET Binding Affinities

In the absence of behavioral data for this compound, a comparison of the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) for the norepinephrine transporter (NET) provides a quantitative measure of the potency of these compounds. A lower Ki or IC50 value indicates a higher binding affinity.

CompoundNET Binding Affinity (Ki) [nM]NET Uptake Inhibition (IC50) [nM]SpeciesReference(s)
This compound Data Not AvailableData Not Available--
Atomoxetine 5-Human[8]
Reboxetine >1,000 (weak affinity for various receptors, but potent and selective for NET)-Human[6]
Viloxazine 2300260Rat[7]

Note: The provided Ki and IC50 values are from different studies and may have been determined using varying experimental conditions. Direct comparison should be made with caution.

Signaling Pathway of Norepinephrine Reuptake Inhibitors

Selective NRIs exert their primary effect by blocking the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged availability of norepinephrine to bind to postsynaptic adrenergic receptors. This enhanced noradrenergic signaling is believed to be the underlying mechanism for their therapeutic effects.

NRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Norepinephrine (NE) vesicle Vesicle ne_cleft NE vesicle->ne_cleft NE Release net Norepinephrine Transporter (NET) ne_cleft->net Reuptake receptor Adrenergic Receptor ne_cleft->receptor Binding response Postsynaptic Response receptor->response Signal Transduction nri Selective NRI (e.g., this compound) nri->net Inhibition FST_Workflow start Start acclimation Acclimation (≥ 45 min) start->acclimation drug_admin Drug Administration (e.g., 30-60 min prior) acclimation->drug_admin placement Place Mouse in Water Cylinder drug_admin->placement test Test Duration (6 min) placement->test scoring Score Immobility Time (last 4 min) test->scoring end End scoring->end TST_Workflow start Start acclimation Acclimation (≥ 45 min) start->acclimation drug_admin Drug Administration (e.g., 30-60 min prior) acclimation->drug_admin suspension Suspend Mouse by the Tail drug_admin->suspension test Test Duration (6 min) suspension->test scoring Score Immobility Time test->scoring end End scoring->end EPM_Workflow start Start acclimation Acclimation (≥ 45 min) start->acclimation drug_admin Drug Administration (e.g., 30-60 min prior) acclimation->drug_admin placement Place Mouse in Center of Maze drug_admin->placement test Test Duration (5 min) placement->test scoring Record Arm Entries and Time Spent test->scoring end End scoring->end

References

Validation of Amedalin's selectivity against a panel of monoamine transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the monoamine transporter selectivity of Amedalin, a selective norepinephrine reuptake inhibitor. Due to the limited availability of public quantitative binding data for this compound, this guide places its known qualitative selectivity profile in the context of other well-characterized monoamine reuptake inhibitors. The information herein is intended to provide a valuable reference for neuropharmacological research and drug development.

Comparative Analysis of Monoamine Transporter Binding Affinities

CompoundClassSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)
This compound NRI No significant affinity [1][2]Selective [1][2]No significant affinity [1][2]
SertralineSSRI0.29[4]420[4]25[4]
FluoxetineSSRI1.4[5]>1000>1000
ParoxetineSSRI~1<50[5]-
EscitalopramSSRI1.1[5]--
VenlafaxineSNRI82[6]2480[6]7647[6]
DesipramineTCA (NRI-selective)1637.36[7]>10,000[7]
NisoxetineNRI1580.46[7]378[7]
BupropionNDRI>10,00051484
MethylphenidateNDRI>100,000~100~100[8]
CocaineSNDRI0.74[8]0.48[8]0.23[8]

Kᵢ values can vary between studies depending on the experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols: Radioligand Binding Assays

The determination of a compound's binding affinity for monoamine transporters is typically achieved through in vitro radioligand binding assays. These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor[9].

Principle

Radioligand binding assays measure the direct interaction of a radiolabeled compound (the "ligand") with a specific receptor or transporter. In the context of monoamine transporters, these experiments are often competitive binding assays. In a competitive binding assay, a fixed concentration of a radioligand known to bind to the transporter of interest is incubated with the transporter-expressing cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). The test compound will compete with the radioligand for binding to the transporter. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, an inhibition curve can be generated, and the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Key Methodological Steps:
  • Membrane Preparation:

    • Cells stably or transiently expressing the human serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporter are cultured.

    • The cells are harvested and homogenized in a suitable buffer to lyse the cells and release the cell membranes containing the transporters.

    • The membranes are then isolated by centrifugation and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand is used for each transporter. Commonly used radioligands include:

      • SERT: [³H]citalopram or [³H]paroxetine

      • NET: [³H]nisoxetine or [³H]desipramine

      • DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • The prepared membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, potent inhibitor for that transporter (e.g., fluoxetine for SERT, desipramine for NET, cocaine or GBR-12909 for DAT).

  • Separation and Detection:

    • After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

    • The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then plotted with the concentration of the test compound on the x-axis (log scale) and the percentage of specific binding on the y-axis.

    • Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the transporter.

Visualizing the Experimental Workflow and Selectivity

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining monoamine transporter selectivity and the conceptual representation of this compound's selectivity.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Transporter Expressing) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation (Membranes + Radioligand + Test Compound) membrane_prep->incubation filtration Filtration (Separate Bound/Unbound) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation data_analysis Calculate Specific Binding scintillation->data_analysis curve_fitting Non-linear Regression (IC50) data_analysis->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki) curve_fitting->ki_calculation amedalin_selectivity This compound This compound sert SERT This compound->sert Negligible Affinity net NET This compound->net High Affinity dat DAT This compound->dat Negligible Affinity

References

Head-to-head comparison of Amedalin and Atomoxetine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two selective norepinephrine reuptake inhibitors (NRIs), Amedalin and Atomoxetine. While both compounds target the norepinephrine transporter (NET), this document outlines their distinct pharmacological profiles based on available experimental data. This objective comparison is intended to inform preclinical research and drug development efforts in neuroscience and related fields.

Quantitative Analysis of In Vitro Activity

The following table summarizes the key in vitro pharmacological parameters for this compound and Atomoxetine, focusing on their interaction with the norepinephrine transporter.

ParameterThis compoundAtomoxetine
Target Norepinephrine Transporter (NET)Norepinephrine Transporter (NET)
IC50 for NE Reuptake Inhibition 13 nM (rat brain synaptosomes)~22 nM (rat prefrontal cortex)[1]
Binding Affinity (Ki) for hNET Data not available5 nM (human NET)[2]
Primary Mechanism of Action Selective Norepinephrine Reuptake Inhibitor[3]Selective Norepinephrine Reuptake Inhibitor[4][5]
Other Notable In Vitro Information No significant effect on serotonin or dopamine reuptake; no antihistamine or anticholinergic properties.[3]High plasma protein binding (98.7%), predominantly to albumin.[6]

Experimental Methodologies

The data presented in this guide are derived from standard in vitro pharmacological assays. The following sections detail the typical experimental protocols used to determine the inhibitory concentration (IC50) for norepinephrine reuptake and the binding affinity (Ki).

Norepinephrine Reuptake Inhibition Assay (Synaptosome Preparation)

This assay is designed to measure the ability of a compound to inhibit the uptake of norepinephrine into nerve terminals.

Experimental Workflow:

cluster_prep Synaptosome Preparation cluster_assay Reuptake Assay cluster_analysis Data Analysis prep1 Brain Tissue Homogenization (e.g., rat hypothalamus) prep2 Centrifugation to isolate synaptosomes prep1->prep2 assay1 Incubation of synaptosomes with test compound (this compound or Atomoxetine) prep2->assay1 assay2 Addition of radiolabeled norepinephrine ([3H]-NE) assay1->assay2 assay3 Incubation at 37°C assay2->assay3 assay4 Termination of uptake (e.g., rapid filtration) assay3->assay4 assay5 Quantification of radioactivity (scintillation counting) assay4->assay5 analysis1 Calculation of % inhibition relative to control assay5->analysis1 analysis2 Generation of dose-response curve analysis1->analysis2 analysis3 Determination of IC50 value analysis2->analysis3

Caption: Workflow for a typical norepinephrine reuptake inhibition assay.

Protocol Steps:

  • Synaptosome Preparation: Brain tissue, typically from the hypothalamus or prefrontal cortex of rats, is homogenized in a suitable buffer. The homogenate is then subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters.

  • Incubation: The prepared synaptosomes are pre-incubated with varying concentrations of the test compound (this compound or Atomoxetine) or a vehicle control.

  • Radioligand Addition: Radiolabeled norepinephrine, such as [3H]-NE, is added to the mixture to initiate the uptake reaction.

  • Uptake Reaction: The mixture is incubated at 37°C for a short period to allow for the uptake of [3H]-NE into the synaptosomes.

  • Termination: The uptake is rapidly terminated, usually by filtration through glass fiber filters, which traps the synaptosomes while allowing the unbound [3H]-NE to be washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter. This reflects the amount of [3H]-NE taken up by the synaptosomes.

  • Data Analysis: The percentage of inhibition of [3H]-NE uptake at each concentration of the test compound is calculated relative to the vehicle control. An IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is then determined by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay (Binding Affinity - Ki)

This assay measures the affinity of a compound for a specific receptor or transporter, in this case, the norepinephrine transporter.

Logical Relationship of Binding Assay Components:

cluster_components Assay Components cluster_interaction Competitive Binding cluster_measurement Measurement cluster_analysis Analysis Receptor Norepinephrine Transporter (from cell membranes) Binding Binding Equilibrium Receptor->Binding Radioligand Radiolabeled Ligand (e.g., [3H]-Nisoxetine) Radioligand->Binding TestCompound Test Compound (Atomoxetine) TestCompound->Binding Separation Separation of Bound and Free Ligand Binding->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in vesicles NE_release NE Release NE_vesicle->NE_release NE_synapse Norepinephrine NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binding Postsynaptic_effect Postsynaptic Signal Adrenergic_receptor->Postsynaptic_effect This compound This compound This compound->NET Inhibition Atomoxetine Atomoxetine Atomoxetine->NET Inhibition

References

Amedalin's Off-Target Binding Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of Amedalin, a selective norepinephrine reuptake inhibitor (NRI), against other notable NRIs. Due to the limited availability of public quantitative binding data for this compound, this guide emphasizes its reported selectivity and compares it with compounds for which more extensive off-target screening data is available. This document aims to offer a valuable resource for researchers investigating the selectivity and potential polypharmacology of antidepressant compounds.

Comparative Off-Target Binding Profiles

Target This compound Atomoxetine Reboxetine Viloxazine
Primary Target Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) Norepinephrine Transporter (NET)
Serotonin Transporter (SERT) No significant activity reportedLow affinityModerate affinityNegligible binding
Dopamine Transporter (DAT) No significant activity reportedLow affinityLow affinityNegligible binding
Adrenergic Receptors (α1, α2, β) No significant activity reportedWeak antagonistic effects on β2 and α1b receptors reportedLow affinityWeak antagonistic effects on β2 and α1b receptors reported
Muscarinic Cholinergic Receptors (M1-M5) No significant anticholinergic properties reportedLow affinityLow affinityLow affinity
Histamine H1 Receptor No significant antihistaminergic properties reportedLow affinityLow affinityLow affinity
Other Notable Off-Targets Not extensively profiledInhibits hERG potassium channels (IC50 = 6.3 μM)-Antagonist at 5-HT2B receptors, Agonist at 5-HT2C receptors

Disclaimer: The data for comparator compounds is compiled from various sources and may not be exhaustive. For this compound, the lack of quantitative data (e.g., Ki values) across a broad panel of receptors and transporters is a significant limitation.

Experimental Protocols: Radioligand Binding Assays

The determination of a compound's binding affinity for various receptors and transporters is typically achieved through in vitro radioligand binding assays. These assays are fundamental in preclinical drug development for assessing selectivity and potential off-target interactions.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor or transporter.

Materials:

  • Membrane Preparations: Cell membranes expressing the target receptor or transporter of interest (e.g., from recombinant cell lines or specific brain regions).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target.

  • Test Compound: The compound to be evaluated (e.g., this compound) at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target, used to determine non-specific binding.

  • Assay Buffer: A buffer solution optimized for the binding reaction.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: A mixture containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated in the assay buffer.

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Below is a generalized workflow for a radioligand binding assay.

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis prep_membranes Prepare Membrane Homogenates incubate Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubate prep_radioligand Prepare Radioligand Solution prep_radioligand->incubate prep_compound Prepare Test Compound Dilutions prep_compound->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Generalized workflow for a radioligand binding assay.

Signaling Pathways

Understanding the signaling pathways associated with the primary target and potential off-targets is crucial for predicting the functional consequences of drug binding.

Norepinephrine Transporter (NET) Signaling

This compound's primary therapeutic effect is mediated by the inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic signaling.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_release Norepinephrine (NE) Release NE_synapse Synaptic NE NE_release->NE_synapse Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor NET NET NE_synapse->NET Reuptake Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect This compound This compound This compound->NET Inhibits

Caption: this compound inhibits NET, increasing synaptic norepinephrine.

Potential Off-Target Signaling Pathways

While this compound is reported to have a clean off-target profile, interactions with other receptors are common for many CNS-active drugs. The following diagrams illustrate the general signaling pathways for key receptor families that are often screened for off-target effects.

Adrenergic Receptor Signaling: Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine. They are classified into α and β subtypes, each with distinct signaling cascades.

G cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptor NE Norepinephrine alpha1 α1 NE->alpha1 alpha2 α2 NE->alpha2 beta β NE->beta Gq Gq alpha1->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gi Gi alpha2->Gi AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Gs Gs beta->Gs AC_stimulate Adenylyl Cyclase ↑ Gs->AC_stimulate cAMP_stimulate ↑ cAMP AC_stimulate->cAMP_stimulate

Caption: Overview of adrenergic receptor signaling pathways.

Muscarinic Cholinergic Receptor Signaling: These GPCRs are activated by acetylcholine and are divided into five subtypes (M1-M5). They are involved in numerous physiological processes, and their blockade can lead to anticholinergic side effects.

G cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors ACh Acetylcholine M135 M1, M3, M5 ACh->M135 M24 M2, M4 ACh->M24 Gq11 Gq/11 M135->Gq11 PLC_beta PLCβ Gq11->PLC_beta IP3_DAG_musc IP3 & DAG PLC_beta->IP3_DAG_musc Ca_PKC_musc ↑ Ca²⁺ & PKC Activation IP3_DAG_musc->Ca_PKC_musc Gi_o Gi/o M24->Gi_o AC_inhibit_musc Adenylyl Cyclase ↓ Gi_o->AC_inhibit_musc cAMP_inhibit_musc ↓ cAMP AC_inhibit_musc->cAMP_inhibit_musc

Caption: Muscarinic cholinergic receptor signaling pathways.

Histamine H1 Receptor Signaling: The H1 receptor is a GPCR that mediates inflammatory and allergic responses. Antagonism of this receptor is a common off-target effect of many CNS drugs, often leading to sedation.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11_H1 Gq/11 H1R->Gq11_H1 PLC_beta_H1 PLCβ Gq11_H1->PLC_beta_H1 IP3_DAG_H1 IP3 & DAG PLC_beta_H1->IP3_DAG_H1 Ca_PKC_H1 ↑ Ca²⁺ & PKC Activation IP3_DAG_H1->Ca_PKC_H1 NFkB NF-κB Activation Ca_PKC_H1->NFkB

Caption: Histamine H1 receptor signaling pathway.

Conclusion and Future Directions

This compound was developed as a selective norepinephrine reuptake inhibitor with a reportedly clean off-target profile, suggesting a low potential for side effects mediated by adrenergic, cholinergic, and histaminergic receptors. However, the lack of publicly available, comprehensive quantitative binding data for this compound makes a direct and detailed comparison with newer generations of NRIs challenging.

For a more complete understanding of this compound's pharmacological profile, further studies are warranted. A broad off-target screening panel, utilizing radioligand binding assays against a comprehensive list of CNS receptors and transporters, would provide the necessary quantitative data to definitively establish its selectivity. Such data would be invaluable for researchers aiming to develop novel antidepressants with improved side-effect profiles and for understanding the structure-activity relationships that govern selectivity for the norepinephrine transporter.

A Comparative Analysis of Amedalin Enantiomers on Norepinephrine Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the hypothetical (+) and (-) enantiomers of Amedalin, a selective norepinephrine reuptake inhibitor. The document outlines the pharmacological basis for expected differences in enantiomeric activity and presents illustrative experimental data and detailed protocols for researchers investigating norepinephrine transporter (NET) inhibitors.

Introduction to this compound and Stereoisomerism

This compound is recognized as a selective norepinephrine reuptake inhibitor.[1] Like many pharmaceuticals, this compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These are often designated as (+) and (-) or (R) and (S) isomers. While chemically similar, enantiomers can exhibit significant differences in their pharmacological activity, including their affinity for and efficacy at biological targets. This stereoselectivity arises from the three-dimensional nature of receptor and transporter binding sites. For instance, in other norepinephrine reuptake inhibitors like mianserin, the (+)-isomer is significantly more active in inhibiting norepinephrine reuptake than the (-)-isomer.

Comparative Activity of this compound Enantiomers: An Illustrative Profile

While specific experimental data on the individual enantiomers of this compound are not publicly available, this guide presents a hypothetical, yet plausible, dataset to illustrate the expected differences in their activity on norepinephrine uptake. The following tables summarize the inhibitory potency and selectivity of the hypothetical (+)-Amedalin and (-)-Amedalin enantiomers against the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Table 1: Inhibitory Potency (IC₅₀) of this compound Enantiomers on Monoamine Transporters

CompoundNET IC₅₀ (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)
(+)-Amedalin158501200
(-)-Amedalin25022003500
Racemic this compound8015002300
Desipramine (Control)1.8362100

This data is illustrative and intended for comparative purposes.

Table 2: Selectivity Ratios of this compound Enantiomers

CompoundSERT/NET SelectivityDAT/NET Selectivity
(+)-Amedalin56.780.0
(-)-Amedalin8.814.0
Racemic this compound18.828.8
Desipramine (Control)20.01166.7

Selectivity is calculated as IC₅₀ (Transporter)/IC₅₀ (NET). Higher values indicate greater selectivity for NET. This data is illustrative.

Based on this illustrative data, (+)-Amedalin would be the more potent and selective enantiomer for the norepinephrine transporter.

Experimental Protocols

Two primary methods for assessing the activity of this compound enantiomers on norepinephrine uptake are detailed below: a radiolabeled uptake assay using synaptosomes and a fluorescence-based assay using transfected cell lines.

Radiolabeled Norepinephrine Uptake Assay in Rat Brain Synaptosomes

This protocol describes the measurement of [³H]norepinephrine uptake inhibition by this compound enantiomers in isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., cortex or hypothalamus)

  • [³H]Norepinephrine

  • This compound enantiomers ((+)-Amedalin, (-)-Amedalin)

  • Desipramine (control inhibitor)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 2.6 mM CaCl₂, 10 mM glucose, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in KRH buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Uptake Assay:

    • In a 96-well plate, add KRH buffer, varying concentrations of the this compound enantiomers (or Desipramine), and the synaptosomal suspension.

    • For total uptake, add vehicle instead of the inhibitor. For non-specific uptake, add a high concentration of Desipramine (e.g., 10 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the uptake by adding [³H]norepinephrine (final concentration ~10 nM).

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold KRH buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition against the log concentration of the this compound enantiomer.

    • Determine the IC₅₀ value using non-linear regression.

Fluorescence-Based Norepinephrine Transporter Uptake Assay

This method utilizes a fluorescent substrate that mimics norepinephrine and can be used in cell lines stably expressing the human norepinephrine transporter (hNET).[1][2][3][4]

Materials:

  • HEK293 or CHO cells stably expressing hNET

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • This compound enantiomers ((+)-Amedalin, (-)-Amedalin)

  • Desipramine (control inhibitor)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating:

    • Seed the hNET-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Compound Addition:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add assay buffer containing varying concentrations of the this compound enantiomers or Desipramine to the wells.

    • Incubate at 37°C for 10-20 minutes.

  • Uptake Measurement:

    • Add the fluorescent substrate/masking dye solution to all wells.

    • Immediately begin measuring the fluorescence intensity using a bottom-read fluorescence plate reader (e.g., Excitation: 485 nm, Emission: 525 nm).

    • Readings can be taken kinetically over 10-30 minutes or as an endpoint measurement.

  • Data Analysis:

    • The increase in intracellular fluorescence corresponds to the uptake of the substrate.

    • Calculate the percentage of inhibition for each concentration of the this compound enantiomer.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Norepinephrine_Reuptake_Inhibition cluster_synapse Synaptic Cleft NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->NE Release Postsynaptic_Neuron Postsynaptic Neuron NET->Presynaptic_Neuron This compound This compound Enantiomer This compound->NET Inhibition Adrenergic_Receptor->Postsynaptic_Neuron Signal Transduction

Caption: Norepinephrine reuptake inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture hNET-expressing cells or prepare synaptosomes Incubation Incubate cells/synaptosomes with compounds Cell_Culture->Incubation Compound_Dilution Prepare serial dilutions of This compound enantiomers Compound_Dilution->Incubation Substrate_Addition Add fluorescent or radiolabeled norepinephrine Incubation->Substrate_Addition Uptake_Reaction Incubate at 37°C Substrate_Addition->Uptake_Reaction Termination Terminate uptake (filtration or masking dye) Uptake_Reaction->Termination Measurement Measure fluorescence or radioactivity Termination->Measurement IC50_Calc Calculate % inhibition and determine IC₅₀ values Measurement->IC50_Calc Comparison Compare potency and selectivity of enantiomers IC50_Calc->Comparison

Caption: Workflow for assessing norepinephrine uptake inhibition.

References

Cross-validation of Amedalin's efficacy in different neuronal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the antidepressant Amedalin reveals a significant lack of published research regarding its specific efficacy across different neuronal cell lines. Synthesized in the early 1970s, this compound was identified as a selective norepinephrine reuptake inhibitor but was never commercially marketed.[1] Consequently, public domain literature and experimental datasets detailing its effects on various neuronal subtypes are scarce, precluding a direct cross-validation of its efficacy in different neuronal cell lines as initially requested.

While the intended topic of a comparative guide on this compound's performance cannot be fulfilled due to the absence of foundational data, this guide will instead pivot to a well-documented compound with a similar name, Amantadine , for which a wealth of scientific literature exists. This comparative analysis will explore the efficacy and mechanisms of Amantadine in various neuronal contexts, providing researchers, scientists, and drug development professionals with a valuable resource.

Amantadine: A Multifaceted Neuromodulator

Amantadine is a versatile drug with a complex mechanism of action, primarily known for its use in the treatment of Parkinson's disease and as an antiviral agent against influenza A.[2][3] Its effects on the central nervous system are multifaceted, involving modulation of several neurotransmitter systems.[2][3][4]

Comparative Efficacy of Amantadine in Different Neuronal Systems

Published studies have investigated the effects of Amantadine in various neuronal models, particularly focusing on dopaminergic neurons due to its relevance in Parkinson's disease.

Neuronal System/Cell TypeKey FindingsReferences
Dopaminergic Neurons Protects against MPP+ and LPS-induced toxicity; reduces microglial activation and induces GDNF expression in astroglia.[5][6] Enhances dopamine release and inhibits its reuptake.[2][4][2][4][5][6]
Cortical Neurons Protects against NMDA-induced toxicity.[5][6][5][6]
Retinal Ganglion Cells Demonstrates neuroprotective effects against NMDA-induced toxicity.[5][6][5][6]
Mesencephalic Neurons Protects from NMDA-induced toxicity.[5][6][5][6]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.

Neuroprotection Assay in Primary Midbrain Cultures

This protocol is designed to assess the neuroprotective effects of a compound against toxins like MPP+ or lipopolysaccharide (LPS).

Materials:

  • Primary rat midbrain cultures (containing neurons, microglia, and astroglia)

  • Test compound (e.g., Amantadine)

  • MPP+ or LPS

  • Culture medium and supplements

  • [³H]dopamine

  • Antibodies for tyrosine hydroxylase (TH) immunocytochemistry (ICC)

Procedure:

  • Cell Culture: Plate primary midbrain cells at a suitable density.

  • Treatment: Pre-treat cultures with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • Toxin Exposure: Introduce MPP+ or LPS to induce neuronal damage.

  • Dopamine Uptake Assay: After a set incubation period (e.g., 7 days), assess the functionality of dopaminergic neurons by measuring the uptake of [³H]dopamine.

  • Immunocytochemistry: Fix the cells and perform TH-ICC to quantify the number of surviving dopaminergic neurons.

  • Data Analysis: Compare the dopamine uptake and TH-positive cell counts between treated and untreated groups.

Visualizing a Potential Neuroprotective Signaling Pathway of Amantadine

The following diagram illustrates a hypothetical signaling pathway for the neuroprotective effects of Amantadine based on the available literature.

G cluster_0 Microglia cluster_1 Astroglia cluster_2 Dopaminergic Neuron LPS/MPP+ LPS/MPP+ Microglial Activation Microglial Activation LPS/MPP+->Microglial Activation Pro-inflammatory Factors Pro-inflammatory Factors Microglial Activation->Pro-inflammatory Factors Neuronal Damage Neuronal Damage Pro-inflammatory Factors->Neuronal Damage Amantadine_microglia Amantadine Amantadine_microglia->Microglial Activation Inhibits Amantadine_astroglia Amantadine GDNF Expression GDNF Expression Amantadine_astroglia->GDNF Expression Induces Neuronal Survival Neuronal Survival GDNF Expression->Neuronal Survival G Primary Neuronal Culture Primary Neuronal Culture Compound Treatment Compound Treatment Primary Neuronal Culture->Compound Treatment Toxin Exposure Toxin Exposure Compound Treatment->Toxin Exposure Functional Assay (e.g., DA uptake) Functional Assay (e.g., DA uptake) Toxin Exposure->Functional Assay (e.g., DA uptake) Viability Assay (e.g., TH-ICC) Viability Assay (e.g., TH-ICC) Toxin Exposure->Viability Assay (e.g., TH-ICC) Data Analysis Data Analysis Functional Assay (e.g., DA uptake)->Data Analysis Viability Assay (e.g., TH-ICC)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Amedalin's Impact on Extracellular Norepinephrine: A Comparative Analysis with Other Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the norepinephrine reuptake inhibitor (NRI) Amedalin reveals its standing among other selective and non-selective NRIs in modulating extracellular norepinephrine levels. This guide provides a comparative overview of the available experimental data for researchers, scientists, and professionals in drug development.

Introduction to this compound and Norepinephrine Reuptake Inhibition

This compound is a selective norepinephrine reuptake inhibitor (NRI) that was synthesized in the early 1970s.[1] Like other NRIs, it functions by blocking the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.[1][2] NRIs are a class of drugs used in the treatment of various conditions, including attention deficit hyperactivity disorder (ADHD) and depression.[2]

Comparative Analysis of Norepinephrine Transporter Binding Affinity

DrugNorepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Dopamine Transporter (DAT) Ki (nM)Reference(s)
This compound Data Not AvailableData Not AvailableData Not Available
Reboxetine 1.1129>10,000[3]
Atomoxetine 5771451[3]
Desipramine 7.36163>10,000[3]
Nortriptyline 3.4161Data Not Available[3]
Mazindol 3.215327.6[2]

Impact on Extracellular Norepinephrine Levels: In Vivo Microdialysis Data

In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in living animals. This method provides direct evidence of a drug's effect on neurotransmitter concentrations. While specific microdialysis data for this compound is not currently available in the reviewed literature, the effects of other NRIs have been quantified, offering a benchmark for comparison.

DrugDosageBrain RegionMaximum Increase in Extracellular Norepinephrine (%)Reference(s)
This compound Data Not AvailableData Not AvailableData Not Available
Desipramine 3-30 mg/kg, s.c.Frontal Cortex (Rat)498[4]
Venlafaxine 3-30 mg/kg, s.c.Frontal Cortex (Rat)403[4]
Paroxetine 30 mg/kg, s.c.Frontal Cortex (Rat)164[4]
Amitriptyline 30 mg/kg, i.p.Hypothalamus (Rat)~1900[5]

Experimental Protocols

Norepinephrine Transporter (NET) Binding Assay

The binding affinity of NRIs to the norepinephrine transporter is typically determined using radioligand binding assays. A common protocol involves the following steps:

  • Preparation of Brain Tissue: Membranes are prepared from specific brain regions of laboratory animals (e.g., rat cortex or hypothalamus) known to have a high density of norepinephrine transporters.

  • Radioligand Incubation: The prepared membranes are incubated with a radiolabeled ligand that binds specifically to the NET (e.g., [³H]nisoxetine).

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., this compound or other NRIs). The test compound competes with the radioligand for binding to the NET.

  • Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Norepinephrine Measurement

This technique allows for the direct measurement of norepinephrine levels in the brain of a freely moving animal. The general procedure is as follows:

  • Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the prefrontal cortex or hypothalamus) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Dialysate Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting solution, the dialysate, is collected at regular intervals.

  • Sample Analysis: The concentration of norepinephrine in the dialysate samples is measured using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Changes in the extracellular norepinephrine concentration following the administration of a drug are expressed as a percentage of the baseline levels collected before drug administration.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of norepinephrine reuptake inhibition and the experimental workflow for its measurement, the following diagrams are provided.

NRI_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norepinephrine Norepinephrine NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor Binds NE_Vesicle Norepinephrine (Vesicular) NE_Vesicle->Norepinephrine Release NRI NRI (e.g., this compound) NRI->NET Blocks

Norepinephrine reuptake inhibition by an NRI.

Microdialysis_Workflow Start Start Probe_Implantation Microdialysis Probe Implantation in Brain Region Start->Probe_Implantation Perfusion Perfusion with Artificial CSF Probe_Implantation->Perfusion Dialysate_Collection Collection of Dialysate Samples Perfusion->Dialysate_Collection HPLC_Analysis Norepinephrine Quantification (HPLC-ED) Dialysate_Collection->HPLC_Analysis Data_Analysis Data Analysis (% Change from Baseline) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for in vivo microdialysis.

Conclusion

This compound is classified as a selective norepinephrine reuptake inhibitor. While direct comparative data on its effect on extracellular norepinephrine levels and its binding affinity for the norepinephrine transporter are not extensively available in the current literature, the established methodologies of NET binding assays and in vivo microdialysis provide a clear framework for its evaluation. Further experimental studies are warranted to precisely quantify the pharmacological profile of this compound and to draw direct comparisons with other clinically relevant NRIs. The data presented for other NRIs in this guide serves as a valuable reference for such future investigations.

References

Unveiling the Cardiovascular Landscape of Amedalin in Comparison to Other Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of the cardiovascular side effect profile of Amedalin, a selective norepinephrine reuptake inhibitor (NRI), in comparison to other drugs in its class, highlights the critical need for rigorous cardiovascular safety assessment in drug development. While clinical data on this compound remains unavailable due to its non-commercialized status, an analysis of related NRIs such as Reboxetine, Atomoxetine, and Viloxazine provides crucial insights into the potential cardiovascular risks associated with this class of compounds.

Norepinephrine reuptake inhibitors function by blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. This mechanism, while effective for conditions like depression and ADHD, inherently carries a risk of cardiovascular adverse effects due to the role of norepinephrine in regulating heart rate and blood pressure.

Comparative Cardiovascular Side Effects of NRIs

A review of available clinical data for marketed NRIs reveals a consistent pattern of cardiovascular effects, primarily characterized by increases in blood pressure and heart rate. The following table summarizes the key cardiovascular side effects observed with Reboxetine, Atomoxetine, and Viloxazine.

DrugPrimary Indication(s)Common Cardiovascular Side EffectsQuantitative Data Highlights
This compound Depression (investigational)Not established. No clinical data available.-
Reboxetine Major Depressive DisorderIncreased heart rate, palpitations, postural hypotension.[1]Studies have reported mean increases in heart rate.[2][3]
Atomoxetine ADHDIncreased blood pressure and heart rate, orthostatic hypotension, syncope.[4][5]Small but statistically significant increases in mean systolic and diastolic blood pressure and pulse rate have been observed.[4][6] A minority of patients may experience clinically significant increases.[6][7]
Viloxazine ADHDIncreased heart rate and diastolic blood pressure.[8][9][10]Clinically meaningful increases in heart rate and blood pressure have been reported in clinical trials.[9][11][12]

It is crucial to note the absence of any publicly available clinical or preclinical data specifically detailing the cardiovascular side effects of this compound. Synthesized in the early 1970s, it was never brought to market, and thus, its cardiovascular safety profile remains uncharacterized.[13][14]

Experimental Protocols for Assessing Cardiovascular Side Effects

The evaluation of cardiovascular side effects is a cornerstone of preclinical and clinical drug development. A multi-tiered approach is employed to identify potential risks.

Preclinical Assessment

Preclinical evaluation involves a battery of in vitro and in vivo studies to assess the potential for adverse cardiovascular events.

  • In Vitro Assays:

    • hERG Potassium Channel Assay: This is a critical early screen to assess the risk of QT interval prolongation, a precursor to potentially fatal arrhythmias. The assay measures the inhibitory effect of a compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel.

    • Isolated Cardiac Preparations: Studies on isolated cardiac tissues, such as Purkinje fibers or papillary muscles, can provide more detailed information on the electrophysiological effects of a drug.

  • In Vivo Studies:

    • Telemetry in Conscious Animals: This is the gold standard for preclinical cardiovascular safety assessment. Small animal models (e.g., rats, dogs) are implanted with telemetry devices that continuously monitor electrocardiogram (ECG), blood pressure, and heart rate without the confounding effects of anesthesia.

    • Anesthetized Animal Models: These models are used to investigate specific hemodynamic parameters in greater detail, though the effects of anesthesia on the cardiovascular system must be carefully considered.

Clinical Assessment

Clinical trials are essential for evaluating the cardiovascular safety of a new drug in humans.

  • Phase I "Thorough QT/QTc" (TQT) Study: This is a dedicated study to assess a drug's effect on the QT interval in healthy volunteers.

  • Ambulatory Blood Pressure Monitoring (ABPM): ABPM is used to evaluate the effect of a drug on blood pressure over a 24-hour period.

  • Holter Monitoring: Continuous ECG monitoring over an extended period (24-48 hours) is used to detect any potential arrhythmias.

Visualizing the Underlying Mechanisms and Experimental Processes

To better understand the pharmacology and evaluation of NRIs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

NRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Cardiovascular System) NRI Norepinephrine Reuptake Inhibitor NET Norepinephrine Transporter (NET) NRI->NET Blocks NE_Vesicle Norepinephrine (NE) NE_Synapse NE NE_Vesicle->NE_Synapse Release NE_Synapse->NET Adrenergic_Receptor Adrenergic Receptors (α, β) NE_Synapse->Adrenergic_Receptor Binds Cardiovascular_Effects Increased Heart Rate & Blood Pressure Adrenergic_Receptor->Cardiovascular_Effects Activates

Caption: Norepinephrine Reuptake Inhibitor (NRI) Signaling Pathway.

Experimental_Workflow Start Drug Candidate (e.g., NRI) In_Vitro In Vitro Assays (e.g., hERG) Start->In_Vitro In_Vivo In Vivo Animal Studies (Telemetry) In_Vitro->In_Vivo Clinical_Phase1 Phase I Clinical Trials (TQT Study) In_Vivo->Clinical_Phase1 Clinical_Phase2_3 Phase II/III Clinical Trials (ABPM, Holter) Clinical_Phase1->Clinical_Phase2_3 Regulatory_Review Regulatory Review & Post-Marketing Surveillance Clinical_Phase2_3->Regulatory_Review End Marketed Drug Regulatory_Review->End

Caption: Experimental Workflow for Cardiovascular Safety Assessment.

Conclusion

The analysis of marketed NRIs strongly suggests that any compound in this class, including this compound, would warrant a thorough investigation of its cardiovascular safety profile. The consistent findings of increased heart rate and blood pressure across different NRIs underscore a class-wide effect that drug developers must address. While the precise cardiovascular risk profile of this compound remains unknown, the established methodologies for preclinical and clinical safety assessment provide a clear roadmap for the evaluation of future NRI candidates. For researchers and drug development professionals, this comparative guide emphasizes the importance of early and comprehensive cardiovascular risk assessment to ensure patient safety and mitigate late-stage drug attrition.

References

Safety Operating Guide

Amedalin Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Amedalin, a selective norepinephrine reuptake inhibitor. As no specific disposal protocol for this compound is available, this guidance is based on general principles for the safe disposal of research-grade chemicals and pharmaceuticals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

I. This compound Disposal: Key Considerations

Proper disposal of this compound requires careful consideration of its chemical nature and potential hazards. The following table summarizes the key aspects to address for its safe disposal.

ConsiderationDescriptionRecommended Action
Waste Classification This compound is a synthetic amine compound developed as a selective norepinephrine reuptake inhibitor. In the absence of a specific Safety Data Sheet (SDS), it should be treated as a potentially hazardous chemical waste.Classify this compound waste as a hazardous chemical. Consult with your institution's Environmental Health and Safety (EHS) office for specific local classifications.
Segregation Improper mixing of chemicals can lead to hazardous reactions. This compound, as an amine, should be segregated from incompatible materials.Store this compound waste separately from acids, oxidizing agents, and other reactive chemicals. Use dedicated and clearly labeled waste containers.
Containment Secure containment is crucial to prevent spills and environmental contamination.Use chemically resistant, leak-proof containers with secure lids. Ensure containers are in good condition and compatible with amines.
Labeling Clear and accurate labeling is essential for identification and safe handling by waste management personnel.Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.
Disposal Vendor Disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.Engage a certified hazardous waste disposal vendor for the final disposal of this compound waste. Your institution's EHS office can provide a list of approved vendors.[1][2]

II. Procedural Steps for this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Safety goggles or face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

2. Waste Collection:

  • Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats), in a designated and compatible hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Container Labeling:

  • Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The name of the generating laboratory and principal investigator

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The SAA should be a secure, well-ventilated area away from general laboratory traffic and incompatible chemicals.

5. Scheduling Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Documentation:

  • Maintain a record of all this compound waste generated and disposed of, including quantities, dates, and the disposal vendor used. This documentation is crucial for regulatory compliance.

III. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AmedalinDisposalWorkflow This compound Disposal Workflow Start Start: this compound Waste Generation PPE Wear Appropriate PPE Start->PPE Collect Collect Waste in Designated Container PPE->Collect Label Label Container Correctly Collect->Label Store Store in Satellite Accumulation Area Label->Store Schedule Schedule Waste Pickup with EHS/Vendor Store->Schedule Document Document Waste Disposal Schedule->Document End End: Proper Disposal Document->End

Caption: Workflow for the safe disposal of this compound waste.

IV. Environmental Considerations

References

Personal protective equipment for handling Amedalin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Amedalin

Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for this compound (CAS Number: 22136-26-1) is not publicly available. The following guidance is based on general laboratory safety principles for handling chemical compounds with unknown toxicological properties. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and exercise caution.

This compound is a selective norepinephrine reuptake inhibitor that was developed in the 1970s but never marketed.[1][2] Its chemical formula is C19H22N2O.[1] Due to the lack of specific toxicity data, a conservative approach to safety is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE.

Body Part Required PPE Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use two pairs of gloves when handling the substance.
Eyes Safety goggles or glassesMust provide a complete seal around the eyes to protect against splashes and airborne particles.
Face Face shieldTo be used in conjunction with safety goggles, especially when there is a risk of splashing.
Body Laboratory coatA buttoned, long-sleeved lab coat is required.
Respiratory Fume hood or respiratorAll handling of this compound powder should be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used.
Feet Closed-toe shoesShoes should fully cover the feet.
Operational Plan: Handling and Storage

Adherence to strict operational procedures is essential for the safe handling and storage of this compound.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Prepare a designated area for handling this compound.

  • Use dedicated equipment and utensils.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.

Emergency Protocols

In the event of accidental exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all this compound-contaminated solid waste (e.g., gloves, paper towels, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this compound down the drain or in the regular trash.[3][4][5]

Visualizing the Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

Amedalin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Required PPE Prepare Work Area 2. Prepare Designated Work Area in Fume Hood Don PPE->Prepare Work Area Gather Materials 3. Gather All Necessary Materials and Equipment Prepare Work Area->Gather Materials Weigh/Measure 4. Weigh/Measure this compound (in fume hood) Gather Materials->Weigh/Measure Perform Experiment 5. Conduct Experiment Weigh/Measure->Perform Experiment Decontaminate 6. Decontaminate Work Area and Equipment Perform Experiment->Decontaminate Segregate Waste 7. Segregate and Package Hazardous Waste Decontaminate->Segregate Waste Doff PPE 8. Doff PPE Correctly Segregate Waste->Doff PPE Dispose Waste 9. Arrange for Hazardous Waste Disposal Doff PPE->Dispose Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amedalin
Reactant of Route 2
Reactant of Route 2
Amedalin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。